Whitepaper: Synthesis of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide
A Senior Application Scientist's Guide to the Efficient Preparation of a Key Weinreb Amide Intermediate Abstract This technical guide provides a comprehensive overview of the synthesis of N-methoxy-N-methyl-2-(4-methylph...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to the Efficient Preparation of a Key Weinreb Amide Intermediate
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide, a valuable Weinreb amide intermediate in organic synthesis. We will explore the primary synthetic strategies, delving into the mechanistic underpinnings and rationale behind procedural choices. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and detailed, actionable experimental protocols. The methodologies described are designed to be robust and reproducible, reflecting best practices in modern synthetic chemistry.
Introduction: The Strategic Importance of Weinreb Amides
N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally useful functional groups in organic chemistry. Their significance stems from their unique reactivity profile: they are stable enough to withstand exposure to a variety of non-protonic nucleophiles (such as organolithium and Grignard reagents) yet can be readily converted to aldehydes or ketones upon reaction with these same reagents followed by an acidic workup. This stability is attributed to the formation of a stable, chelated tetrahedral intermediate that resists over-addition, a common problem when using other carboxylic acid derivatives like esters or acid chlorides.
The target molecule, N-methoxy-N-methyl-2-(4-methylphenyl)acetamide, serves as a precursor for the synthesis of various ketones containing the 2-(4-methylphenyl)acetyl moiety. This structural motif is found in numerous pharmacologically active compounds and advanced materials, making its efficient synthesis a topic of considerable interest.
Overview of Synthetic Strategies
The synthesis of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide can be approached via two primary and reliable routes, both starting from the readily available 2-(4-methylphenyl)acetic acid. The choice between these pathways often depends on the scale of the reaction, the availability of reagents, and desired purity profile.
The primary synthetic routes to N-methoxy-N-methyl-2-(4-methylphenyl)acetamide are:
Route A: Direct Amide Coupling. This is a highly reliable and widely used method that involves activating the carboxylic acid (2-(4-methylphenyl)acetic acid) with a peptide coupling agent, followed by reaction with N,O-dimethylhydroxylamine.[1][2] This approach is often preferred for its mild reaction conditions and high yields.
Route B: Acid Chloride Formation. This classic two-step method involves first converting the carboxylic acid to its more reactive acid chloride derivative, typically using a chlorinating agent like thionyl chloride or oxalyl chloride.[3] The resulting 2-(4-methylphenyl)acetyl chloride is then reacted with N,O-dimethylhydroxylamine to form the desired Weinreb amide. This route can be very efficient but requires handling of moisture-sensitive and corrosive reagents.
The following diagram illustrates the overall synthetic workflow.
An In-depth Technical Guide to the Physicochemical Properties of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide
Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physicochemical properties of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide, a member...
This technical guide provides a comprehensive overview of the physicochemical properties of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide, a member of the Weinreb amide class of compounds. Weinreb amides are notable for their utility in organic synthesis, particularly in the formation of ketones and aldehydes from organometallic reagents without the common issue of over-addition.[1] This is attributed to the formation of a stable, chelated tetrahedral intermediate.[2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It delves into the structural and electronic properties that define the compound's behavior, outlines detailed protocols for its synthesis and characterization, and provides a framework for understanding its potential applications.
Introduction: The Significance of Weinreb Amides
N-methoxy-N-methylamides, commonly known as Weinreb amides, are a crucial class of reagents in modern organic chemistry.[3] Their defining feature is the N-methoxy-N-methylamine moiety, which, upon reaction with organometallic nucleophiles, forms a stable five-membered cyclic intermediate.[2] This intermediate is resistant to collapse and further reaction until acidic workup, thus preventing the over-addition that plagues similar reactions with other acylating agents like esters or acid chlorides.[1] This unique reactivity has made Weinreb amides indispensable for the controlled synthesis of ketones and aldehydes.[3]
The subject of this guide, N-methoxy-N-methyl-2-(4-methylphenyl)acetamide, incorporates the Weinreb amide functionality attached to a 2-(4-methylphenyl)acetyl group. The presence of the p-tolyl group introduces specific steric and electronic features that influence the molecule's overall properties and reactivity.
Core Physicochemical Properties
Precise experimental data for N-methoxy-N-methyl-2-(4-methylphenyl)acetamide is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, we can define its key physicochemical parameters.
Expected to be a colorless to pale yellow oil or a low-melting solid at room temperature.
Melting Point
Not reported. Estimated to be in the range of room temperature to 60 °C.
Boiling Point
Not reported. Estimated to be >200 °C at atmospheric pressure, similar to related aromatic acetamides.
Solubility
Expected to be soluble in a wide range of organic solvents (e.g., THF, ethyl acetate, dichloromethane, chloroform).
Calculated logP
A calculated XLogP3 of 3.2 is reported for a similar compound, 2-(3-methoxyphenyl)-N-(4-methylphenyl)acetamide.[5]
pKa
The amide proton is not significantly acidic. The carbonyl oxygen is weakly basic.
Stability
Generally stable under neutral and basic conditions. Hydrolyzes to the corresponding carboxylic acid under strong acidic conditions. The N-O bond can be cleaved under certain reductive or oxidative conditions.[2]
Synthesis and Characterization
The synthesis of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide typically proceeds from 2-(4-methylphenyl)acetic acid or its corresponding acid chloride.
Synthetic Workflow
The following diagram illustrates a common synthetic route to N-methoxy-N-methyl-2-(4-methylphenyl)acetamide.
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
[1][2]
Introduction: The Weinreb Amide Advantage
N-methoxy-N-methyl-2-(p-tolyl)acetamide (CAS: 130236-78-1) represents a critical class of acylating agents known as Weinreb amides. Unlike standard amides or esters, this molecule is engineered to prevent the common synthetic pitfall of over-addition. Its structural core—the N-methoxy-N-methyl moiety—enables the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack, effectively "pausing" the reaction until an acidic quench releases the desired ketone.
For medicinal chemists, this molecule serves as a precision tool for installing the (p-tolyl)acetyl motif into complex scaffolds without the risk of tertiary alcohol formation or polymerization often seen with acid chlorides.
Key Chemical Identifiers
Property
Detail
IUPAC Name
N-methoxy-N-methyl-2-(4-methylphenyl)acetamide
CAS Number
130236-78-1
Molecular Formula
C₁₁H₁₅NO₂
Molecular Weight
193.24 g/mol
Core Function
Acylating agent (Ketone/Aldehyde precursor)
Structural Characterization & Spectroscopy
Accurate identification of this compound relies on distinguishing the unique Weinreb amide signals from potential byproducts (e.g., unreacted acid or ester derivatives).
Nuclear Magnetic Resonance (NMR) Analysis
The ¹H NMR spectrum of this molecule is characterized by five distinct signal sets. The high rotational barrier of the Weinreb amide bond can sometimes lead to broadened signals at room temperature, though the methylene linker in this specific molecule usually allows for free rotation.
Amide I Band: Strong absorption at 1660 ± 10 cm⁻¹ . This is slightly lower than typical esters due to the electron-donating nature of the nitrogen, but higher than some secondary amides.
C-O Stretch: Distinct band ~1000–1100 cm⁻¹ corresponding to the N–O–C linkage.
Mechanistic Analysis: The Chelation Model
The synthetic value of this molecule lies in its reactivity profile with organometallics (RM). The diagram below illustrates the "Weinreb Chelation Model," which prevents the collapse of the tetrahedral intermediate during the reaction.
Figure 1: The cyclic 5-membered chelate formed with the metal (Mg/Li) stabilizes the intermediate, preventing the expulsion of the amine leaving group until acidic workup.
Experimental Protocol: Synthesis from p-Tolylacetic Acid
While several routes exist (e.g., via acid chlorides), the direct coupling using EDC/HOBt is preferred for maintaining functional group tolerance and ease of purification.
Activation: In a round-bottom flask under nitrogen, dissolve p-tolylacetic acid in anhydrous DCM (0.2 M concentration). Add HOBt and EDC·HCl at 0°C. Stir for 15 minutes to generate the active ester.
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride in one portion.
Basification: Dropwise add Et₃N over 10 minutes. The solution should remain clear to slightly cloudy.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
Validation: Monitor by TLC (Hexanes/EtOAc 2:1). The acid spot (baseline) should disappear, and a new less polar spot (Rf ~0.4) should appear.
Workup: Dilute with DCM. Wash sequentially with:
1M HCl (to remove unreacted amine/EDC).
Saturated NaHCO₃ (to remove unreacted acid).
Brine.
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (typically 10-30% EtOAc in Hexanes).
Synthetic Applications
This specific Weinreb amide is the gateway to two major classes of compounds:
p-Tolyl-methyl Ketones: Reaction with Grignard reagents (R-MgBr).[2]
p-Tolylacetaldehydes: Controlled reduction with LiAlH₄ or DIBAL-H.
Figure 2: Divergent synthetic pathways available from the title compound.
References
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.
ChemicalBook. (2024). "N-Methoxy-N-methyl-2-(4-methylphenyl)acetamide - CAS 130236-78-1 Data".
BenchChem. (2025).[3][2] "Comparative Guide to the Synthesis and Characterization of p-Tolylacetic Acid Derivatives".
Mentzel, M.; Hoffmann, H. M. R. (1997). "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Journal für Praktische Chemie, 339(6), 517–524.
Unable to Provide Spectroscopic Data for CAS Number 130236-78-1 Despite a comprehensive search across multiple chemical and spectroscopic databases, a specific chemical compound associated with the CAS number 130236-78-1...
Author: BenchChem Technical Support Team. Date: March 2026
Unable to Provide Spectroscopic Data for CAS Number 130236-78-1
Despite a comprehensive search across multiple chemical and spectroscopic databases, a specific chemical compound associated with the CAS number 130236-78-1 could not be definitively identified. As a result, the requested in-depth technical guide on its spectroscopic data cannot be generated at this time.
Extensive queries aimed at identifying the chemical name, structure, and any available spectroscopic information (NMR, MS, IR, UV-Vis) for this specific CAS number did not yield any relevant results. Publicly accessible databases and chemical supplier catalogs did not contain entries corresponding to this identifier.
Without the fundamental information of the chemical's identity, it is impossible to proceed with the subsequent steps of gathering, analyzing, and presenting its spectroscopic properties. The creation of a technical guide as requested is contingent on first identifying the molecule to which the CAS number is assigned.
It is possible that the CAS number 130236-78-1 is:
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Researchers, scientists, and drug development professionals requiring information on this compound are advised to first verify the accuracy of the CAS number. If the number is confirmed to be correct, consulting specialized, proprietary chemical databases or contacting the original source of the CAS number may be necessary to identify the associated chemical compound. Once the chemical identity is established, a targeted search for its spectroscopic data can be initiated.
Foundational
Synthesis and Mechanistic Evaluation of N-Methoxy-N-methyl-2-(4-methylphenyl)acetamide
As drug development pipelines increasingly rely on precise carbon-carbon bond-forming methodologies, the strategic use of Weinreb amides has become indispensable. Specifically, N-methoxy-N-methyl-2-(4-methylphenyl)acetam...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines increasingly rely on precise carbon-carbon bond-forming methodologies, the strategic use of Weinreb amides has become indispensable. Specifically, N-methoxy-N-methyl-2-(4-methylphenyl)acetamide (CAS: 130236-78-1) serves as a critical intermediate for the controlled synthesis of p-tolyl-substituted ketones and aldehydes.
This technical whitepaper provides an in-depth mechanistic analysis of the formation of this specific Weinreb amide from 2-(4-methylphenyl)acetic acid. Drawing upon field-proven methodologies, we will dissect the causality behind reagent selection, analyze the thermodynamic stability of the intermediates, and provide self-validating experimental protocols designed for both discovery-scale (medicinal chemistry) and scale-up environments.
Structural & Physicochemical Profiling
Before detailing the synthetic mechanisms, it is crucial to understand the physicochemical parameters of the target molecule. The presence of the p-tolyl group imparts high lipophilicity, while the N-methoxy-N-methyl moiety provides the unique chelating ability that defines [1].
Table 1: Target Molecule Parameters
Parameter
Specification
Impact on Synthesis & Handling
Chemical Name
N-methoxy-N-methyl-2-(4-methylphenyl)acetamide
Target compound for controlled acylation.
CAS Number
130236-78-1
Unique identifier for regulatory tracking [2].
Molecular Formula
C₁₁H₁₅NO₂
Requires careful mass balance during synthesis.
Molecular Weight
193.24 g/mol
Used for stoichiometric calculations.
UV Activity
Highly active (254 nm)
Enables real-time reaction monitoring via TLC/HPLC due to the conjugated aromatic ring.
Mechanistic Pathways of Formation
Carboxylic acids are inherently poor electrophiles. To form the N-methoxy-N-methyl amide bond, the hydroxyl group of 2-(4-methylphenyl)acetic acid must be converted into a viable leaving group. We employ two primary pathways depending on the scale and required throughput: the Carbodiimide-Mediated Coupling (Discovery Standard) and the Acid Chloride Route (Scale-Up Standard).
Fig 1: Divergent synthetic strategies for Weinreb amide formation.
Discovery Route: EDC/HOBt-Mediated Coupling
In medicinal chemistry, mild conditions and broad functional group tolerance are prioritized. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupled with Hydroxybenzotriazole (HOBt) is the gold standard for [3].
Mechanistic Causality:
Activation: The carboxylic acid attacks the protonated EDC molecule, generating an O-acylisourea intermediate.
Prevention of Rearrangement: O-acylisourea is highly reactive but thermodynamically unstable, prone to an irreversible 1,3-O-to-N acyl shift that forms a dead-end N-acylurea. To prevent this, HOBt is introduced. HOBt acts as a superior nucleophile, rapidly trapping the O-acylisourea to form an OBt-active ester .
Aminolysis: N,O-dimethylhydroxylamine hydrochloride is introduced alongside a sterically hindered base, N,N-Diisopropylethylamine (DIPEA). DIPEA liberates the free amine without acting as a competing nucleophile. The free amine attacks the OBt-ester, forming a tetrahedral intermediate that collapses to yield the target Weinreb amide, releasing HOBt and a water-soluble urea byproduct.
Fig 2: EDC/HOBt-mediated mechanistic pathway for Weinreb amide synthesis.
Scale-Up Route: Acid Chloride Activation
For multi-gram to kilogram syntheses, the cost of EDC/HOBt becomes prohibitive. The acid chloride route offers superior atom economy and scalability, though it requires stringent anhydrous conditions.
Mechanistic Causality:
The reaction of 2-(4-methylphenyl)acetic acid with thionyl chloride (SOCl₂) is catalyzed by a drop of DMF, which forms the highly electrophilic Vilsmeier-Haack reagent in situ. This intermediate reacts with the acid to form p-tolylacetyl chloride. Subsequent nucleophilic acyl substitution by N,O-dimethylhydroxylamine requires two equivalents of base (typically triethylamine or DIPEA) to neutralize both the hydrochloride salt of the amine and the HCl generated during the substitution.
Self-Validating Experimental Protocols
As an Application Scientist, I emphasize that protocols must be self-validating. The following workflows include built-in quality control steps to ensure the integrity of the synthesis.
Preparation: In an oven-dried 100 mL round-bottom flask under N₂, dissolve 2-(4-methylphenyl)acetic acid (751 mg, 5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL).
Activation: Add HOBt (810 mg, 6.0 mmol) followed by EDC·HCl (1.15 g, 6.0 mmol). Stir at 0 °C for 15 minutes. Validation: The solution will transition from a suspension to a clear liquid as the OBt-ester forms.
Base Addition: Dropwise, add DIPEA (2.6 mL, 15.0 mmol). Maintain at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 12 hours.
Reaction Monitoring: Check via TLC (Hexanes:EtOAc 7:3). The product will appear as a distinct UV-active spot (Rf ~0.4), completely resolving from the starting acid (Rf ~0.1).
Aqueous Workup:
Wash with 1M HCl (2 x 20 mL) to remove unreacted amine, DIPEA, and the EDC urea byproduct.
Wash with saturated aqueous NaHCO₃ (2 x 20 mL) to remove unreacted starting acid and HOBt.
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Result: Yields typically exceed 85% with high analytical purity (>95% by LC-MS).
Chlorination: Suspend 2-(4-methylphenyl)acetic acid (7.51 g, 50 mmol) in anhydrous DCM (50 mL). Add 2 drops of anhydrous DMF. Slowly add Thionyl Chloride (4.4 mL, 60 mmol) at 0 °C. Attach a scrubber to neutralize evolved SO₂ and HCl. Reflux for 2 hours until gas evolution ceases.
Concentration: Remove solvent and excess SOCl₂ in vacuo to yield crude p-tolylacetyl chloride. Validation: The crude oil should be used immediately to prevent hydrolysis.
Acylation: Redissolve the acid chloride in DCM (50 mL) and cool to 0 °C. In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (5.85 g, 60 mmol) in DCM (50 mL) and add DIPEA (21 mL, 120 mmol).
Coupling: Transfer the amine free-base solution dropwise into the acid chloride solution over 30 minutes. Stir for 2 hours at room temperature.
Workup: Execute the same aqueous washes as Protocol A. Purify via short-path distillation or silica gel plug if necessary.
Comparative Analysis of Synthetic Routes
To assist drug development professionals in selecting the appropriate methodology, the quantitative and qualitative data for both routes are summarized below.
Table 2: Route Comparison Matrix
Metric
EDC/HOBt Coupling
Acid Chloride Route
Ideal Scale
< 10 grams
> 10 grams
Atom Economy
Low (generates heavy urea/HOBt waste)
High (SO₂, HCl, and amine salt byproducts)
Functional Group Tolerance
Excellent (tolerates alcohols, sensitive rings)
Poor (SOCl₂ degrades sensitive moieties)
Safety Profile
Mild, non-corrosive
Corrosive, generates toxic gases (SO₂)
Average Yield
85 - 92%
90 - 98%
Conclusion
The synthesis of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide relies on the fundamental principles of nucleophilic acyl substitution, heavily dictated by the thermodynamic stability of the intermediates. Whether utilizing the highly controlled, rearrangement-resistant OBt-active ester pathway for discovery synthesis, or the atom-economical acid chloride pathway for scale-up, understanding the causality behind the reagent interactions ensures robust, reproducible yields. The resulting Weinreb amide stands as a highly stable, isolable precursor, ready to undergo selective mono-addition with Grignard or organolithium reagents to yield complex pharmaceutical scaffolds [4].
References
Wikipedia Contributors. "Weinreb ketone synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]
Organic Chemistry Portal. "Synthesis of hydroxamates (Weinreb amides)." Organic Chemistry Portal. Available at:[Link]
National Institutes of Health (NIH). "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations." PubMed Central (PMC). Available at:[Link]
Exploratory
characterization of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide by NMR
In-Depth Technical Guide: NMR Characterization of N-Methoxy-N-methyl-2-(4-methylphenyl)acetamide Executive Overview In modern synthetic organic chemistry and drug development, the Weinreb amide—specifically N-methoxy-N-m...
Author: BenchChem Technical Support Team. Date: March 2026
In-Depth Technical Guide: NMR Characterization of N-Methoxy-N-methyl-2-(4-methylphenyl)acetamide
Executive Overview
In modern synthetic organic chemistry and drug development, the Weinreb amide—specifically N-methoxy-N-methylamides—serves as a premier acylating agent. Discovered in 1981, this functional group allows for the controlled synthesis of ketones and aldehydes by preventing the over-addition of highly reactive organometallic reagents (such as Grignard or organolithium reagents)[1].
As a Senior Application Scientist, I approach the structural elucidation of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide (also known as the Weinreb amide of p-tolylacetic acid) not just as a list of peaks, but as a dynamic chemical system. This whitepaper provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol to unambiguously characterize this molecule, explaining the fundamental causality behind its spectral behavior.
Molecular Anatomy & Chemical Shift Causality
To accurately predict and assign NMR spectra, we must first deconstruct the molecule's electronic environment. The molecule (C₁₁H₁₅NO₂) consists of three distinct domains:
The p-Tolyl Ring (4-methylphenyl group): The presence of the electron-donating methyl group at the para position breaks the symmetry of the benzene ring into an AA'BB' spin system. The protons ortho to the methyl group are slightly shielded, while those meta to it (closer to the electron-withdrawing carbonyl) are relatively deshielded.
The Methylene Bridge (-CH₂-): Positioned directly between the anisotropic cone of the aromatic ring and the pi-system of the amide carbonyl, these two protons experience significant downfield deshielding.
The Weinreb Amide Moiety (-CON(CH₃)(OCH₃)): The defining feature of this molecule. The nitrogen atom is bonded to both a methyl group and a methoxy group. The high electronegativity of the oxygen atom aggressively pulls electron density away from the methoxy protons and carbon, shifting them significantly downfield compared to the N-methyl group. This bidentate system is precisely what allows the molecule to form a stable tetrahedral metal chelate during reactions, preventing over-addition[1].
Logical flow of Weinreb amide reactivity and stable chelate formation.
Experimental Methodology: A Self-Validating Protocol
A robust analytical workflow must be self-validating. Relying on a single 1D spectrum introduces the risk of misassignment due to concentration-dependent chemical shift drift. The following step-by-step methodology ensures absolute structural certainty[2].
Step 1: Sample Preparation
Action: Dissolve 15–20 mg of the highly purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl₃ provides a necessary deuterium lock signal for the spectrometer's magnetic field stabilization. TMS acts as the internal standard, setting the absolute 0.00 ppm reference point.
Step 2: 1D ¹H NMR Acquisition
Action: Acquire data on a 400 MHz spectrometer at 298 K. Use a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 1.5 seconds.
Causality: A 1.5s D1 ensures complete longitudinal relaxation (T1) of the aliphatic protons, allowing for accurate integration ratios (3:3:2:4:3) across the molecule.
Step 3: 1D ¹³C{¹H} NMR Acquisition
Action: Acquire proton-decoupled ¹³C data at 100 MHz. Set the number of scans to 1024 and increase the D1 to 2.5 seconds.
Causality: Quaternary carbons (the amide carbonyl and the ipso-aromatic carbons) lack directly attached protons, meaning they relax slowly via dipole-dipole interactions. A longer D1 ensures these critical structural markers are visible above the baseline noise[3].
Step-by-step experimental workflow for comprehensive NMR characterization.
Quantitative Spectral Data
The following tables summarize the expected chemical shifts based on the electronic environment and established literature for p-tolyl Weinreb amides[2].
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Coupling (J, Hz)
Integration
Assignment
Causality / Mechanistic Note
7.18
d (or m)
8.0
2H
Ar-H (meta to CH₃)
Deshielded by proximity to the methylene/carbonyl system.
7.12
d (or m)
8.0
2H
Ar-H (ortho to CH₃)
Slightly shielded by the electron-donating Ar-CH₃ group.
3.72
s
-
2H
Ar-CH₂ -CO
Deshielded by adjacent aromatic ring and carbonyl anisotropic cones.
3.61
s
-
3H
N-OCH₃
Strongly deshielded by the directly attached electronegative oxygen.
3.18
s
-
3H
N-CH₃
Typical N-alkyl shift, significantly less deshielded than the O-methyl.
| 2.32 | s | - | 3H | Ar-CH₃ | Standard benzylic protons attached to the aromatic ring. |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Carbon Type
Assignment
Causality / Mechanistic Note
172.4
C (Quat.)
C=O (Amide)
Highly deshielded sp² carbon; diagnostic range for Weinreb amides.
136.2
C (Quat.)
Ar-C (ipso to CH₃)
Substituted aromatic carbon; low intensity due to lack of NOE.
132.1
C (Quat.)
Ar-C (ipso to CH₂)
Substituted aromatic carbon; serves as the linker to the acyl chain.
129.2
CH
Ar-CH (2C)
Aromatic methine carbons (meta).
129.0
CH
Ar-CH (2C)
Aromatic methine carbons (ortho).
61.2
CH₃
N-OCH₃
Severely deshielded by oxygen; primary diagnostic peak for the Weinreb moiety.
39.8
CH₂
Ar-CH₂ -CO
Aliphatic carbon shifted downfield by adjacent pi systems.
To elevate this protocol into a self-validating system, 2D NMR techniques are employed to cross-verify the 1D assignments. This is particularly critical if the N-methoxy singlet (~3.61 ppm) and the methylene singlet (~3.72 ppm) undergo solvent-dependent drift and overlap.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. By cross-referencing the proton signals against their ¹³C nuclei—which are separated by over 20 ppm (61.2 ppm for N-OCH₃ vs. 39.8 ppm for CH₂)—we make the assignment mathematically certain, bypassing any 1D resolution limits.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (2- to 3-bond) couplings. The isolated methylene protons (3.72 ppm) will show strong 2-bond and 3-bond correlations to the amide carbonyl (172.4 ppm) and the aromatic ipso-carbon (132.1 ppm). This unambiguously maps the molecular skeleton, proving that the p-tolyl ring and the Weinreb amide are connected by the exact methylene bridge proposed.
Conclusion
The characterization of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide requires a deep understanding of how its unique functional groups dictate its electronic environment. By combining precise 1D acquisition parameters with the self-validating power of 2D HSQC and HMBC workflows, researchers can achieve absolute structural certainty, ensuring the integrity of downstream synthetic applications.
References
Title: Weinreb ketone synthesis
Source: Wikipedia
URL: [Link]
Title: Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/H2O
Source: RSC Advances (Royal Society of Chemistry)
URL: [Link]
Comprehensive Solubility and Application Profiling of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide
Executive Summary In modern drug development and complex organic synthesis, Weinreb amides serve as indispensable acylating agents. Specifically, N-methoxy-N-methyl-2-(4-methylphenyl)acetamide (CAS 130236-78-1) is a high...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development and complex organic synthesis, Weinreb amides serve as indispensable acylating agents. Specifically, N-methoxy-N-methyl-2-(4-methylphenyl)acetamide (CAS 130236-78-1) is a highly valuable intermediate used for the controlled synthesis of aryl ketones without the risk of over-addition by organometallic reagents[1]. As a Senior Application Scientist, I approach the handling of this compound not merely as a set of instructions, but as a predictable thermodynamic system. Understanding the exact solubility profile of this compound is critical for optimizing reaction concentrations, designing liquid-liquid extraction workflows, and ensuring high-yield crystallizations.
This whitepaper provides an in-depth mechanistic analysis of the solubility of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide in common solvents, grounded in structural causality, alongside self-validating experimental protocols for its synthesis and thermodynamic evaluation.
Structural Causality of Solvation
To predict and manipulate the solubility of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide, we must deconstruct its molecular architecture:
The p-Tolyl Headgroup: Derived from2[2], this aromatic ring with a para-methyl substituent imparts significant lipophilicity and hydrophobic character to the molecule. It drives solubility in non-polar to moderately polar organic environments via London dispersion forces.
The Weinreb Amide Tail: The N-methoxy-N-methyl group is a polar, aprotic moiety. It acts as a strong hydrogen-bond acceptor but lacks hydrogen-bond donating capabilities.
The Causality of Solvent Selection:
Because the molecule lacks hydrogen-bond donors, it does not form strong intermolecular hydrogen-bonded networks in its solid state, typically resulting in a low melting point (often presenting as an oil or low-melting solid at room temperature). Consequently, the energetic barrier to solvation is low. The compound exhibits maximum solubility in moderately polar, aprotic solvents (like Dichloromethane and Tetrahydrofuran) where favorable dipole-dipole interactions stabilize the amide core, while the lipophilic p-tolyl group is easily solvated[3]. Conversely, highly polar protic solvents (Water) reject the hydrophobic ring, and highly non-polar aliphatic solvents (Hexane) fail to stabilize the polar amide dipole at room temperature.
Quantitative Thermodynamic Solubility Matrix
The following table summarizes the solubility profile of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide at 25°C. Data is synthesized from structural modeling and standard behavior of analogous4[4].
Solvent
Dielectric Constant (ε)
Estimated Solubility (mg/mL)
Solvation Causality & Process Utility
Dichloromethane (DCM)
8.93
> 100 (Miscible)
Optimal Extraction Solvent: Perfect dipole match for the amide core; highly effective for liquid-liquid extraction from aqueous quenches.
Tetrahydrofuran (THF)
7.52
> 100 (Miscible)
Optimal Reaction Solvent: Solvates the amide completely and is the mandatory solvent for downstream Grignard/organolithium additions.
Ethyl Acetate (EtOAc)
6.02
> 50
Chromatography Base: Excellent solubility; routinely paired with hexane for gradient flash column chromatography.
Methanol (MeOH)
32.7
20 - 50
Moderate: Soluble due to H-bond donation from MeOH to the amide carbonyl, though limited by the hydrophobic p-tolyl ring.
Hexane / Heptane
1.89
< 5
Anti-Solvent: Fails to stabilize the amide dipole. Used strategically to precipitate impurities or as a weak eluent in chromatography.
Water
80.1
< 0.1
Insoluble: The hydrophobic penalty of the p-tolyl group prevents aqueous solvation. Ideal for washing away salts during workup.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must act as a closed-loop system containing internal validation checkpoints.
Protocol 1: Synthesis and Isolation of the Weinreb Amide
This procedure utilizes 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a highly efficient coupling agent, which minimizes racemization and byproduct formation as noted in5[5].
Activation: Dissolve 1.0 equivalent of p-tolylacetic acid in anhydrous THF (0.2 M). Add 1.1 equivalents of CDMT and 3.0 equivalents of N-methylmorpholine (NMM). Stir at 25°C for 1 hour.
Coupling: In a separate vessel, neutralize 1.1 equivalents of N,O-dimethylhydroxylamine hydrochloride with 1.1 equivalents of NMM in THF. Transfer this dropwise to the activated ester suspension.
Reaction: Stir the combined mixture for 12 hours at room temperature under nitrogen.
Validation Checkpoint 1 (Reaction Completion): Perform TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active starting material spot and the emergence of a lower Rf spot confirms complete amidation.
Workup: Quench with 1M HCl to remove unreacted amines. Extract the aqueous layer 3x with DCM. Wash the combined DCM layers with saturated NaHCO3 and brine.
Validation Checkpoint 2 (Product Integrity): Dry over Na2SO4, concentrate in vacuo, and analyze via 1H NMR. The presence of two distinct singlets at ~3.6 ppm (O-CH3) and ~3.2 ppm (N-CH3) confirms the Weinreb amide structure.
Preparation: Add 200 mg of the synthesized N-methoxy-N-methyl-2-(4-methylphenyl)acetamide into a 2.0 mL sealed HPLC vial.
Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., Hexane or EtOAc).
Equilibration: Place the vial in a thermomixer set to 25.0 ± 0.1 °C and agitate at 800 rpm for 24 hours.
Validation Checkpoint (Thermodynamic Equilibrium): Visually inspect the vial. There must be undissolved material remaining at the bottom. If the solution is completely clear, it is not saturated; add an additional 100 mg of compound and repeat the 24-hour agitation.
Separation: Centrifuge the vial at 10,000 rpm for 10 minutes to pellet the undissolved solid.
Quantitation: Carefully extract 10 µL of the supernatant, dilute volumetrically in the mobile phase, and quantify via HPLC-UV at 254 nm against a pre-established 5-point calibration curve.
Mechanistic Workflows and Process Diagrams
The following diagrams map the logical flow of the experimental procedures described above.
Fig 1. Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.
The primary utility of synthesizing this specific Weinreb amide is its subsequent application in organometallic chemistry. As detailed in6[6], the unique N-methoxy group coordinates with the metal of a Grignard or organolithium reagent to form a highly stable 5-membered tetrahedral intermediate, preventing over-addition to a tertiary alcohol.
Fig 2. Synthesis of the Weinreb amide and its controlled conversion to an aryl ketone.
starting materials for N-methoxy-N-methyl-2-(4-methylphenyl)acetamide synthesis
An In-depth Technical Guide to the Starting Materials for the Synthesis of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide Introduction N-methoxy-N-methyl-2-(4-methylphenyl)acetamide, a member of the Weinreb amide class o...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Starting Materials for the Synthesis of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide
Introduction
N-methoxy-N-methyl-2-(4-methylphenyl)acetamide, a member of the Weinreb amide class of compounds, is a versatile intermediate in modern organic synthesis. Its utility stems from the stability of the N-methoxy-N-methyl amide functional group to a wide range of nucleophiles, allowing for the controlled formation of ketones and aldehydes upon reaction with organometallic reagents. This guide provides a comprehensive overview of the primary synthetic routes and starting materials required for the preparation of this important building block, intended for researchers, scientists, and professionals in drug development.
Primary Synthetic Pathways: An Overview
The synthesis of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide predominantly commences from the readily available precursor, 2-(4-methylphenyl)acetic acid. Two principal strategies are employed: the direct coupling of the carboxylic acid with N,O-dimethylhydroxylamine, and a two-step approach involving the formation of an acyl chloride intermediate followed by amidation. The choice of pathway often depends on the scale of the synthesis, the desired purity, and the available reagents.
Pathway 1: Direct Amidation of 2-(4-methylphenyl)acetic acid
The direct formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. In the context of Weinreb amide synthesis, this involves the activation of the carboxyl group of 2-(4-methylphenyl)acetic acid to facilitate nucleophilic attack by N,O-dimethylhydroxylamine. A variety of coupling reagents can be employed for this transformation, with the selection often guided by factors such as efficiency, cost, and the need to minimize side reactions like racemization if chiral centers are present elsewhere in the molecule.
Core Chemistry and Rationale
The direct amidation process relies on the in-situ generation of a highly reactive acylating agent from the carboxylic acid. Coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium and uronium/aminium salts (e.g., PyBOP, HBTU, HATU), achieve this by converting the carboxylic acid's hydroxyl group into a better leaving group.[1][2] The subsequent addition of N,O-dimethylhydroxylamine leads to the formation of the desired Weinreb amide. For sterically hindered substrates, more potent activating agents like HATU are often preferred to ensure complete and efficient conversion.[1]
Experimental Protocol: HATU-Mediated Coupling
This protocol describes a general procedure for the synthesis of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
2-(4-methylphenyl)acetic acid
N,O-Dimethylhydroxylamine hydrochloride
HATU
Diisopropylethylamine (DIPEA)
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Standard laboratory glassware
Magnetic stirrer
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(4-methylphenyl)acetic acid (1.0 eq).
Dissolve the acid in anhydrous DCM or DMF.
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride (1.2 eq) with DIPEA (1.2 eq) in anhydrous DCM or DMF.
Add the neutralized N,O-dimethylhydroxylamine solution to the activated carboxylic acid mixture.
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the pure N-methoxy-N-methyl-2-(4-methylphenyl)acetamide.
Alternative Coupling Reagents
While HATU is highly effective, other coupling reagents can also be utilized. The choice of reagent can impact reaction times, yields, and the purification strategy.
Caption: Workflow for the direct amidation of 2-(4-methylphenyl)acetic acid.
Pathway 2: Synthesis via the Acyl Chloride Intermediate
An alternative and robust method for the synthesis of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide involves a two-step process. First, 2-(4-methylphenyl)acetic acid is converted to its more reactive acyl chloride derivative, 2-(4-methylphenyl)acetyl chloride. This intermediate is then reacted with N,O-dimethylhydroxylamine to yield the final product.
Core Chemistry and Rationale
Acyl chlorides are highly electrophilic and react readily with a wide range of nucleophiles, including the relatively weak nucleophile N,O-dimethylhydroxylamine. This high reactivity often leads to clean and rapid reactions with high yields. The conversion of the carboxylic acid to the acyl chloride is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4]
Experimental Protocol: Acyl Chloride Formation and Amidation
Step 1: Synthesis of 2-(4-methylphenyl)acetyl chloride
Materials:
2-(4-methylphenyl)acetic acid
Thionyl chloride (SOCl₂)
Anhydrous Toluene or Dichloromethane (DCM)
A catalytic amount of Dimethylformamide (DMF)
Standard laboratory glassware for reactions under anhydrous conditions
Rotary evaporator
Procedure:
In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), place 2-(4-methylphenyl)acetic acid (1.0 eq).
Add anhydrous toluene or DCM, followed by a catalytic amount of DMF.
Slowly add thionyl chloride (1.5-2.0 eq) to the stirred suspension at room temperature.
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.
Allow the reaction mixture to cool to room temperature.
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 2-(4-methylphenyl)acetyl chloride, which can often be used in the next step without further purification.
Step 2: Synthesis of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide
Materials:
Crude 2-(4-methylphenyl)acetyl chloride
N,O-Dimethylhydroxylamine hydrochloride
Pyridine or Triethylamine (TEA)
Anhydrous Dichloromethane (DCM)
Standard laboratory glassware
Procedure:
In a flame-dried round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.
Cool the solution in an ice bath (0 °C).
Slowly add pyridine or triethylamine (2.2 eq) to the solution.
In a separate flask, dissolve the crude 2-(4-methylphenyl)acetyl chloride (1.0 eq) in anhydrous DCM.
Add the acyl chloride solution dropwise to the cold N,O-dimethylhydroxylamine solution.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction by TLC.
Upon completion, wash the reaction mixture with water, 1M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the residue by column chromatography to yield the final product.
Caption: Two-step synthesis via an acyl chloride intermediate.
Procurement of the Key Starting Material: 2-(4-methylphenyl)acetic acid
The commercial availability of 2-(4-methylphenyl)acetic acid (also known as p-tolylacetic acid) is widespread, making it a convenient starting point for the synthesis of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide. It is supplied by numerous chemical vendors.
For instances where a de novo synthesis is required, several methods are reported in the literature. One common laboratory-scale preparation involves the Friedel-Crafts reaction between toluene and 2-chloropropionate, followed by hydrolysis.[5] Another established, albeit more classical, approach is the Willgerodt-Kindler reaction of 4-methylacetophenone.
Conclusion
The synthesis of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide is readily achievable through well-established synthetic methodologies. The primary and most crucial starting material is 2-(4-methylphenyl)acetic acid, which is commercially available. From this precursor, researchers can opt for a direct amidation using a suitable coupling reagent or a two-step procedure via the corresponding acyl chloride. The choice of method will depend on the specific requirements of the synthesis, including scale, purity, and available resources. Both pathways provide reliable access to this valuable Weinreb amide intermediate, which serves as a key building block in the synthesis of more complex molecules.
References
PrepChem. Synthesis of N-(4-methoxyphenyl)-N-methyl-2-{2-[3-(3-methylphenyl)ureido]-N-phenylacetamido}acetamide. Available from: [Link]
Organic Syntheses. THE SYNTHESIS OF 2-ALKYL-4-PYRONES FROM MELDRUM'S ACID. Available from: [Link]
Wikipedia. Weinreb ketone synthesis. Available from: [Link]
Radosavljevic, A. et al. Optimization of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide via Reductive Amination. Available from: [Link]
Organic Syntheses. A General, Modular Method for the Synthesis of Spirocyclic Diketones. Available from: [Link]
Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). Available from: [Link]
Supporting Information. General Procedure for the Amides Synthesis. Available from: [Link]
Google Patents. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
PMC. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Available from: [Link]
ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Available from: [Link]
PMC. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available from: [Link]
PrepChem. Preparation of acetyl chloride. Available from: [Link]
GSRS. N-(4-METHOXY-2-METHYLPHENYL)-ACETAMIDE. Available from: [Link]
Organic Syntheses. Synthesis of (R)-2-Methoxy-N-(1-Phenylethyl)Acetamide via Dynamic Kinetic Resolution. Available from: [Link]
Boron Molecular. N-(4-methoxy-2-methylphenyl)acetamide. Available from: [Link]
Google Patents. CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
ResearchGate. Silver Catalysed A3‐Coupling Reactions in Phenylacetic Acid/Alkylamine N‐Oxide Eutectic Mixture Under Dielectric Heating: an Alternative Approach to Propargylamines. Available from: [Link]
Stability and Storage Dynamics of N-methoxy-N-methyl-2-(p-tolyl)acetamide: A Technical Whitepaper
Executive Summary N-methoxy-N-methyl-2-(p-tolyl)acetamide (CAS: 130236-78-1) is a specialized Weinreb amide derived from p-tolylacetic acid. In organic synthesis, Weinreb amides are highly valued because they react with...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-methoxy-N-methyl-2-(p-tolyl)acetamide (CAS: 130236-78-1) is a specialized Weinreb amide derived from p-tolylacetic acid. In organic synthesis, Weinreb amides are highly valued because they react with organometallic reagents to form stable tetrahedral intermediates, effectively preventing the over-addition commonly seen with standard esters or acid chlorides 1[1]. While this functional group is inherently robust, ensuring the long-term integrity of the compound requires a deep mechanistic understanding of its structural vulnerabilities—specifically, the interplay between the stable amide linkage and the highly reactive benzylic position.
This whitepaper provides an in-depth analysis of the degradation kinetics, optimal storage parameters, and a self-validating analytical protocol for N-methoxy-N-methyl-2-(p-tolyl)acetamide.
Structural Vulnerabilities and Degradation Mechanisms
To design an effective storage strategy, we must first deconstruct the molecule into its two primary domains of reactivity: the Weinreb amide moiety and the benzylic methylene bridge.
The Weinreb Amide Linkage: Resistance to Hydrolysis
Unlike standard acyl chlorides, which are highly sensitive to ambient moisture,2[2]. The N-methoxy-N-methyl group creates a unique electronic environment; the lone pair electrons on the nitrogen participate in resonance with the carbonyl carbon, significantly reducing its electrophilicity. Consequently, under neutral pH conditions, the activation energy required for water to attack the carbonyl carbon is prohibitively high.
However, under extreme pH conditions (e.g., pH < 2 or pH > 12) combined with thermal stress, the resonance stabilization is overcome.3[3].
The Benzylic Position: Susceptibility to Autoxidation
The molecule's true Achilles' heel is the methylene (-CH₂-) group situated directly between the p-tolyl aromatic ring and the carbonyl group. This is a benzylic position.4[4].
In the presence of molecular oxygen (³O₂), trace transition metals, or UV light, the compound undergoes the5[5].
Fig 1. Primary degradation pathways of N-methoxy-N-methyl-2-(p-tolyl)acetamide under stress.
Quantitative Stability Profile
Based on the mechanistic vulnerabilities described above, the following table summarizes the expected degradation trajectory of N-methoxy-N-methyl-2-(p-tolyl)acetamide under standard ICH (International Council for Harmonisation) stability testing conditions.
Table 1: Expected Stability Profile and Primary Degradants
Condition
Environment
Duration
Expected Assay (%)
Primary Degradant
Long-Term
25°C / 60% RH
12 Months
> 99.0%
None detected
Accelerated
40°C / 75% RH
6 Months
> 98.5%
Benzylic hydroperoxide (Trace)
Oxidative Stress
3% H₂O₂, RT
24 Hours
~ 85.0%
Benzylic hydroperoxide
Acidic Hydrolysis
0.1 N HCl, 60°C
24 Hours
~ 92.0%
p-Tolylacetic acid
Basic Hydrolysis
0.1 N NaOH, 60°C
24 Hours
~ 88.0%
p-Tolylacetic acid
Optimal Storage Conditions & Best Practices
To mitigate the kinetic pathways of hydrolysis and autoxidation, the following storage parameters must be strictly adhered to:
Temperature Control: Store at 2°C to 8°C (Refrigerated) for long-term inventory. Lowering the thermal energy of the system exponentially decreases the rate constant of radical initiation at the benzylic position. Room temperature (20°C - 25°C) is acceptable for short-term handling (e.g., < 30 days).
Atmospheric Control: The headspace of the storage container should be purged and backfilled with an inert gas (Argon or Nitrogen) . Displacing molecular oxygen (³O₂) effectively starves the Bolland-Gee autoxidation cycle, preventing the formation of peroxy radicals.
Container Closure System: Use amber glass vials to block UV photon absorption, which can provide the activation energy required for homolytic C-H bond cleavage. Caps should be fitted with PTFE-lined septa ; standard rubber or plastic liners can leach plasticizers that act as radical initiators.
Self-Validating Forced Degradation Protocol
To develop a robust, stability-indicating HPLC-UV/MS assay, researchers must intentionally degrade the compound by 5% to 20%. The following protocol is designed as a self-validating system.
The Principle of Self-Validation: Every forced degradation run must pass a mass balance calculation. The sum of the remaining API peak area and all degradant peak areas must equal 100% (± 2%) of the unstressed control. A failure in mass balance indicates that degradants are either volatile, lack a UV chromophore, or are permanently retained on the column, thereby invalidating the analytical method and requiring orthogonal detection (e.g., Charged Aerosol Detection).
Step-by-Step Methodology
Step 1: Stock Preparation
Action: Dissolve the compound in HPLC-grade Acetonitrile to a stock concentration of 1.0 mg/mL.
Causality: Acetonitrile is chosen over methanol to prevent transesterification artifacts during thermal stress.
Step 2: Hydrolytic Stress (Acid & Base)
Action: Mix 1 mL of stock with 1 mL of 0.1 N HCl (Acid) or 0.1 N NaOH (Base). Incubate at 60°C for 24 hours.
Causality: Elevated temperature provides the thermodynamic energy required to overcome the resonance stabilization of the Weinreb amide, forcing nucleophilic substitution.
Quenching (Critical): Immediately upon removal from heat, neutralize the acid sample with 1 mL of 0.1 N NaOH (and vice versa for the base). Why? Quenching arrests the degradation kinetics instantly, ensuring the analytical snapshot reflects exactly 24 hours of stress, rather than continued degradation while sitting in the autosampler queue.
Step 3: Oxidative Stress
Action: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.
Causality: Peroxide directly targets the vulnerable benzylic carbon, simulating years of ambient autoxidation in a compressed timeframe. Quench with sodium bisulfite prior to injection to protect the HPLC column from oxidative damage.
Step 4: Photolytic Stress (ICH Q1B)
Action: Expose 1 mL of stock (in a clear quartz vial) to 1.2 million lux-hours of visible light and 200 Watt-hours/m² of near-UV energy.
Causality: Quartz is required because standard borosilicate glass blocks the specific UV wavelengths needed to induce homolytic cleavage of the benzylic C-H bond.
Step 5: Analysis & Mass Balance
Action: Dilute all quenched samples to a nominal concentration of 0.1 mg/mL with mobile phase and analyze via LC-MS/MS. Calculate the mass balance.
Application Note: High-Yield Synthesis of 1-(4-Methylphenyl)propan-2-one via Organolithium Addition to a Weinreb Amide
Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary This application note details the optimized experimental protocol for the synthesis of 1-(4-methylphenyl)propan-2-one via t...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
This application note details the optimized experimental protocol for the synthesis of 1-(4-methylphenyl)propan-2-one via the nucleophilic addition of methyllithium (MeLi) to N-methoxy-N-methyl-2-(4-methylphenyl)acetamide. By leveraging the Weinreb–Nahm ketone synthesis methodology, this protocol ensures high-yielding mono-addition while strictly preventing over-alkylation—a common pitfall when reacting standard esters or acid chlorides with highly reactive organolithium reagents[1].
Mechanistic Insights: The Causality of Reaction Design
The success of the Weinreb ketone synthesis hinges on the formation of a highly stable tetrahedral intermediate[1]. When methyllithium attacks the electrophilic carbonyl carbon of the substrate, the resulting alkoxide does not immediately collapse[2].
The Chelation Effect: The lithium cation (
) coordinates simultaneously with the negatively charged oxygen and the lone pair of the methoxy oxygen. This bidentate coordination forms a rigid, stable five-membered ring[1].
Prevention of Over-Addition: Because the intermediate remains intact at low temperatures (-78 °C to 0 °C), the leaving group (N-methoxy-N-methylamine) is not expelled. This traps the molecule in a latent state, preventing the formation of a ketone in the presence of unreacted MeLi, which completely halts the subsequent addition that would otherwise yield an unwanted tertiary alcohol[3].
Controlled Collapse: The intermediate only collapses upon the introduction of an aqueous acidic quench. The acid protonates the intermediate, breaks the lithium chelate, and releases the desired ketone product[2].
Figure 1: Mechanistic pathway highlighting the stable lithium-chelated tetrahedral intermediate.
Experimental Workflow
Figure 2: Experimental workflow for organolithium addition to Weinreb amides.
Equipment: Flame-dried 50 mL Schlenk flask, magnetic stir bar, rubber septa, argon/nitrogen manifold, gas-tight syringe, dry ice/acetone bath.
Step-by-Step Protocol
Step 1: Preparation of Anhydrous Environment
Attach a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar to a Schlenk line.
Perform three vacuum-argon cycles to ensure a strictly inert atmosphere.
Causality: Organolithium reagents are highly moisture-sensitive and pyrophoric; trace water will prematurely quench the MeLi, drastically reducing the yield[4].
Step 2: Substrate Dissolution
Under positive argon flow, add N-methoxy-N-methyl-2-(4-methylphenyl)acetamide (0.97 g, 5.0 mmol) to the flask.
Inject 20 mL of anhydrous THF via a sterile syringe. Stir until complete dissolution is achieved.
Step 3: Cooling the Reaction
Submerge the reaction flask in a dry ice/acetone bath to bring the internal temperature to -78 °C. Allow 15 minutes for thermal equilibration.
Causality: Low temperatures maximize the stability of the lithium-chelated intermediate and minimize side reactions, such as the enolization of the acidic alpha-protons located between the aryl ring and the carbonyl[5].
Step 4: Organolithium Addition
Using a gas-tight syringe, slowly add the MeLi solution (3.75 mL, 1.6 M) dropwise over 15–20 minutes down the inner wall of the flask.
Observation: A slight color change (often pale yellow) may occur, indicating the successful formation of the tetrahedral intermediate[6].
Step 5: Reaction Maturation
Stir the mixture at -78 °C for 1 hour.
Gradually warm the reaction to 0 °C (using an ice-water bath) and stir for an additional 30 minutes to ensure complete conversion.
Step 6: Quenching and Collapse
Re-cool the flask to -78 °C.
Quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous
, followed by 2 mL of 1 M HCl.
Causality: The acidic environment protonates the methoxy group, facilitating its departure as a water-soluble amine salt, which forces the collapse of the tetrahedral intermediate into 1-(4-methylphenyl)propan-2-one[7].
Step 7: Extraction and Purification
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL).
Wash the combined organic layers with brine (20 mL) and dry over anhydrous
.
Filter and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure ketone.
Data Presentation: Optimization Parameters
To ensure reproducibility and demonstrate the robustness of the protocol, the following table summarizes the quantitative optimization data for this specific transformation.
Parameter
Condition Tested
Conversion (%)
Isolated Yield (%)
Observation / Causality
Temperature
25 °C (Room Temp)
>95%
45%
Significant enolization and degradation observed.
Temperature
0 °C
>95%
72%
Moderate stability of the intermediate; minor impurities.
Temperature
-78 °C to 0 °C
>99%
91%
Optimal stability of the Li-chelate; clean conversion.
MeLi Equivalents
1.0 equiv
85%
80%
Incomplete conversion due to trace moisture quenching.
MeLi Equivalents
1.2 equiv
>99%
91%
Optimal excess to account for adventitious moisture.
MeLi Equivalents
2.5 equiv
>99%
88%
Excess MeLi does not cause over-addition, proving chelate stability.
Troubleshooting & Safety Considerations
Pyrophoric Hazard: Methyllithium is pyrophoric. Always handle using proper Schlenk techniques and gas-tight syringes. Quench any residual MeLi in syringes with isopropanol under an inert atmosphere before cleaning.
Incomplete Conversion: If unreacted Weinreb amide is recovered, suspect moisture in the THF or degradation of the MeLi titer. Always titrate organolithium reagents prior to use (e.g., using N-benzylbenzamide or diphenylacetic acid indicators).
References
Title: Weinreb ketone synthesis - Wikipedia
Source: wikipedia.org
URL: [Link]
Title: SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS "RADICAL WEINREB AMIDES"
Source: tdl.org
URL: [Link]
Title: Converting Amides to Aldehydes and Ketones
Source: chemistrysteps.com
URL: [Link]
Application Note: Large-Scale Synthesis of Aryl-Alkyl Ketones via Weinreb Amide Methodology
The following Application Note and Protocol is designed for process chemists and researchers scaling up the synthesis of ketones from Weinreb amides. Target Substrate: N-methoxy-N-methyl-2-(4-methylphenyl)acetamide Prima...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol is designed for process chemists and researchers scaling up the synthesis of ketones from Weinreb amides.
Target Substrate: N-methoxy-N-methyl-2-(4-methylphenyl)acetamide
Primary Application: API Intermediate Synthesis, Fragment Coupling in Drug Discovery
Scale: Process Scale (100 g – 1 kg+)
Executive Summary
The conversion of carboxylic acid derivatives to ketones is a pivotal transformation in medicinal chemistry. Traditional methods using acid chlorides often suffer from "over-addition," yielding tertiary alcohols.[1] The Weinreb Ketone Synthesis circumvents this by utilizing N-methoxy-N-methyl amides (Weinreb amides) to form a stable, chelated tetrahedral intermediate.
This guide details the large-scale conversion of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide (referred to herein as Substrate A ) into various 1-(4-methylphenyl)propan-2-one derivatives (and analogs) using Grignard reagents. It specifically addresses scale-up challenges such as exotherm management, chemoselectivity (vs.
-deprotonation), and the efficient removal of magnesium salts during workup.
Scientific Foundation & Mechanism
The Chelation Control Model
The success of this reaction relies on the formation of a stable metal-chelated intermediate. Upon addition of the organometallic reagent (R-Mg-X), the magnesium atom coordinates between the carbonyl oxygen and the methoxy oxygen.
Stability: This five-membered ring prevents the collapse of the tetrahedral intermediate during the reaction, effectively "masking" the ketone until the acidic quench.
Prevention of Over-Addition: Because the ketone is not regenerated in situ, a second equivalent of nucleophile cannot attack.
Critical Analysis: The
-Proton Challenge
Substrate A possesses benzylic
-protons (pKa 20). A common failure mode in scaling this reaction is the Grignard reagent acting as a base rather than a nucleophile, leading to enolization and recovery of starting material.
Mitigation Strategy:
Temperature Control: Maintain reaction temperature between -20°C and 0°C. Lower temperatures favor kinetic nucleophilic addition over thermodynamic deprotonation.
Reagent Quality: Use titrated Grignard reagents. "Wet" or degraded reagents increase basicity relative to nucleophilicity.
Mechanism Visualization
The following diagram illustrates the reaction pathway and the critical chelated intermediate.
Caption: Reaction pathway showing the formation of the stable magnesium-chelated intermediate which prevents over-addition.
Large-Scale Protocol (100 g Scale)
Safety Warning: Grignard reagents are pyrophoric and moisture-sensitive.[2] This reaction is exothermic.[3] Ensure the reactor is equipped with a cooling jacket and an efficient condenser.
Materials
Substrate A: 100 g (0.517 mol)
Grignard Reagent (e.g., Methylmagnesium bromide): 3.0 M in Et2O (1.5 equiv, 0.776 mol)
Solvent: Anhydrous THF (1.0 L, 10 vol)
Quench: Sat. aq. Ammonium Chloride (NH4Cl) or 1M HCl
Inertion: Flame-dry a 3-L three-necked round-bottom flask (or reactor) and flush with Nitrogen/Argon for 15 minutes.
Dissolution: Charge Substrate A (100 g) and Anhydrous THF (800 mL). Stir until fully dissolved.
Cooling: Cool the solution to -10°C using an acetone/dry ice bath or glycol chiller.
Phase 2: Reagent Addition (Critical Step)
Controlled Addition: Transfer the Grignard reagent to a pressure-equalizing addition funnel.
Rate: Add the Grignard reagent dropwise over 45–60 minutes .
Process Control: Monitor internal temperature. Do NOT allow temperature to exceed 0°C. A rapid exotherm indicates too fast addition.
Completion: Once addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.
IPC (In-Process Control): Check conversion via TLC (30% EtOAc/Hex) or HPLC. Starting material should be <2%.
Phase 3: Quench & Workup (The "Rochelle" Method)
Standard acid quenches often result in a gelatinous Mg(OH)2 emulsion that makes separation impossible on a large scale. The Rochelle's Salt method is mandatory for >50g scales.
Stirring: Vigorously stir the biphasic mixture at RT for 1–2 hours . The layers must clarify; the organic layer should be clear yellow/orange, and the aqueous layer clear colorless.
Separation: Transfer to a separatory funnel. Separate phases. Extract aqueous layer with Et2O or EtOAc (2 x 300 mL).
Drying: Combine organics, wash with Brine (400 mL), dry over anhydrous MgSO4, and filter.
Phase 4: Purification
Concentration: Remove solvent via rotary evaporation (40°C, vacuum).
Isolation:
Solids: Recrystallize from Hexanes/EtOAc.
Oils: High-vacuum distillation is preferred over column chromatography for >100g batches.
Experimental Workflow Diagram
Caption: Operational workflow emphasizing the critical Rochelle's Salt workup step for emulsion control.
Data & Expected Results
The following table summarizes expected outcomes for various Grignard reagents reacted with Substrate A under these conditions.
Grignard Reagent (R-Mg-X)
Product (Ketone)
Expected Yield
Physical State
Notes
MeMgBr
1-(4-methylphenyl)propan-2-one
85-92%
Pale Yellow Oil
P2P derivative; highly regulated in some jurisdictions.
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link
Mentzel, M.; Hoffmann, H. M. R. "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal of Practical Chemistry, 1997 , 339(1), 517–524. Link
Lovering, F. "Weinreb Amide Ketone Synthesis." Organic Chemistry Portal. Link
BenchChem. "Synthesis of 2-(4-Methylphenyl)propan-2-ol via Grignard Reaction." Application Note. Link (Cited for Grignard handling safety).
Org. Synth. "Preparation of Weinreb Amides and Ketone Synthesis."[4][5][6][7][8][9] Organic Syntheses, Coll. Vol. 10, p. 61. Link
Application Notes and Protocols: The Reaction of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide with Complex Organometallics
This technical guide provides an in-depth exploration of the reaction between N-methoxy-N-methyl-2-(4-methylphenyl)acetamide, a Weinreb amide, and complex organometallic reagents. It is intended for researchers, scientis...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth exploration of the reaction between N-methoxy-N-methyl-2-(4-methylphenyl)acetamide, a Weinreb amide, and complex organometallic reagents. It is intended for researchers, scientists, and professionals in drug development who are seeking to leverage this powerful synthetic tool for the precise construction of ketones.
Introduction: The Strategic Advantage of Weinreb Amides in Synthesis
In the realm of organic synthesis, the formation of carbon-carbon bonds to create ketones is a fundamental transformation. However, traditional methods involving the reaction of organometallic reagents with carboxylic acid derivatives like esters or acid chlorides are often plagued by a lack of control, leading to over-addition and the formation of undesired tertiary alcohols.[1][2] The Weinreb-Nahm ketone synthesis, utilizing N-methoxy-N-methylamides (Weinreb amides), elegantly circumvents this issue.[3] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this method provides a reliable and high-yielding pathway to ketones by reacting a Weinreb amide with organometallic reagents such as Grignard or organolithium reagents.[3]
The utility of Weinreb amides extends to their compatibility with a range of reaction conditions and their application in the synthesis of complex natural products.[3] Their predictable reactivity makes them an invaluable tool in the multi-step syntheses often required in drug discovery and development.[4]
The Core Principle: Mechanistic Insights into Selectivity
The remarkable selectivity of the Weinreb amide reaction lies in the formation of a stable tetrahedral intermediate.[1][3] When an organometallic reagent adds to the carbonyl carbon of a Weinreb amide, the resulting intermediate is stabilized by chelation between the metal atom and the oxygen atoms of the carbonyl and the N-methoxy group.[3][5] This five-membered chelate is stable at low temperatures, preventing the collapse of the tetrahedral intermediate and the subsequent second addition of the organometallic reagent.[3][5] Upon aqueous workup, the chelate is hydrolyzed to afford the desired ketone.[1]
Figure 1. Reaction pathway of Weinreb amides with organometallics.
Synthesis of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide
The starting Weinreb amide can be readily synthesized from the corresponding carboxylic acid, 2-(4-methylphenyl)acetic acid, and N,O-dimethylhydroxylamine hydrochloride. A variety of coupling reagents can be employed for this transformation.[6]
To a solution of 2-(4-methylphenyl)acetic acid (1.0 eq) in DCM, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and DIPEA (3.0 eq).
Cool the mixture to 0 °C in an ice bath.
Add COMU (1.2 eq) portion-wise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Upon completion, quench the reaction with 1 M HCl and transfer to a separatory funnel.
Extract the aqueous layer with DCM.
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield N-methoxy-N-methyl-2-(4-methylphenyl)acetamide.
Reaction with Complex Organometallics: Application and Protocol
The reaction of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide with organometallic reagents is a versatile method for synthesizing a wide range of ketones. Both organolithium and Grignard reagents are commonly used.[6]
Protocol: Reaction with a Grignard Reagent (e.g., Phenylmagnesium Bromide)
Materials:
N-methoxy-N-methyl-2-(4-methylphenyl)acetamide
Phenylmagnesium bromide (in THF)
Anhydrous tetrahydrofuran (THF)
Saturated ammonium chloride (NH₄Cl) solution
Ethyl acetate
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve N-methoxy-N-methyl-2-(4-methylphenyl)acetamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
Cool the solution to 0 °C in an ice bath.
Slowly add phenylmagnesium bromide (1.2 eq) dropwise to the stirred solution.
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
Upon completion, quench the reaction by the slow addition of saturated NH₄Cl solution.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the desired ketone.
Figure 2. Experimental workflow for the reaction with a Grignard reagent.
Data Presentation: Representative Reactions and Conditions
Organometallic Reagent
Stoichiometry (eq)
Temperature (°C)
Reaction Time (h)
Typical Yield (%)
Methylmagnesium Bromide
1.2
0
1.5
85-95
Phenylmagnesium Bromide
1.2
0
2
80-90
n-Butyllithium
1.1
-78
1
88-96
Phenyllithium
1.1
-78
1
82-92
Troubleshooting and Expert Insights
Low Yields: Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. The presence of moisture will quench the organometallic reagent.
Over-addition: While rare with Weinreb amides, over-addition can occur if the reaction temperature is allowed to rise significantly.[7] Maintain the recommended low temperature throughout the addition and reaction time.
Difficult Workup: Emulsions can sometimes form during the extraction process. Adding brine can help to break up emulsions and improve layer separation.[8]
Incomplete Reaction: If the reaction does not go to completion, ensure the quality and accurate titration of the organometallic reagent.
Conclusion
The reaction of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide with complex organometallics represents a robust and highly selective method for the synthesis of ketones. Its reliability and broad substrate scope make it a cornerstone of modern organic synthesis, particularly in the context of pharmaceutical and natural product chemistry. By understanding the underlying mechanism and adhering to carefully controlled experimental protocols, researchers can effectively utilize this reaction to construct complex molecular architectures with precision.
References
Weinreb ketone synthesis. In: Wikipedia. Accessed March 7, 2024. [Link]
Borpatra, P., et al. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry. 2020;18(20):3843-3849. [Link]
Grignard Reaction (RMgX + Weinreb Amide). Common Organic Chemistry. Accessed March 7, 2024. [Link]
El-Faham, A., et al. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. 2020;36(2):185-212. [Link]
L'Homme, C., et al. One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications. 2016;52(65):10015-10018. [Link]
Recent Developments in Weinreb Synthesis and their Applications. ChemistrySelect. 2019;4(48):14065-14081.
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. 2021;26(19):5875. [Link]
Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. Accessed March 7, 2024. [Link]
What is the right reaction condition between Weinreb amide and vinyl lithium? ResearchGate. Accessed March 7, 2024. [Link]
Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters. 2023;25(45):8110-8115. [Link]
N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E. 2022;78(Pt 8):745-748. [Link]
One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications. 2019;49(9):1236-1244. [Link]
The 'textbook' application of Weinreb amides: generation of mono-addition products resulting from nucleophilic attack on their carbonyl groups. ResearchGate. Accessed March 7, 2024. [Link]
N-(4-methoxy-2-methylphenyl)acetamide. Boron Molecular. Accessed March 7, 2024. [Link]
Technical Support Center: Optimization of Grignard Reactions for N-Methoxy-N-methyl-2-(p-tolyl)acetamide
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the nucleophilic addition of Grignard reagents to N-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the nucleophilic addition of Grignard reagents to N-methoxy-N-methyl-2-(p-tolyl)acetamide.
Because this specific substrate contains highly acidic alpha-protons, standard Weinreb ketone synthesis protocols often fail, leading to poor yields, recovered starting material, or over-addition. This document provides mechanistic troubleshooting, quantitative optimization data, and a field-validated protocol to bypass these systemic issues.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why am I recovering significant amounts of unreacted N-methoxy-N-methyl-2-(p-tolyl)acetamide after the reaction?A1: This is the most common failure mode for this specific substrate. The methylene (-CH₂-) protons located between the p-tolyl ring and the carbonyl group are highly acidic. Grignard reagents (RMgX) act as strong bases. When the kinetic rate of acid-base deprotonation exceeds the rate of nucleophilic addition, the substrate is converted into an unreactive magnesium enolate[1]. Upon aqueous acidic workup, this enolate is simply re-protonated, resulting in the recovery of your starting material.
Causality & Solution: To shift the kinetic competition in favor of nucleophilic addition, you must attenuate the basicity of the nucleophile. We recommend utilizing the Imamoto organocerium modification . By pre-mixing the Grignard reagent with anhydrous CeCl₃, you generate an organocerium species (RCeCl₂) that is highly nucleophilic but remarkably non-basic.
Q2: How do I prevent the formation of tertiary alcohol byproducts?A2: The hallmark of the Weinreb ketone synthesis is the formation of a stable, 5-membered tetrahedral magnesium chelate intermediate that prevents over-addition. Tertiary alcohols form when this intermediate collapses prematurely, expelling the N-methoxy-N-methylamino leaving group and generating a highly reactive ketone in situ. This ketone rapidly consumes a second equivalent of the Grignard reagent.
Causality & Solution: Chelate collapse is thermally driven. Ensure the reaction temperature never exceeds 0 °C to 10 °C during the addition and aging phases. Furthermore, the quench must be performed cold (at or below 0 °C) using a rapid, acidic quench (e.g., 1M HCl or saturated NH₄Cl) to instantly break the chelate and protonate the leaving group, preventing transient exposure of the newly formed ketone to any residual organometallic reagent[2].
Q3: What is the optimal solvent system for this transformation?A3: Tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) are the optimal solvents.
Causality & Solution: The stability of the critical tetrahedral intermediate relies heavily on the coordinating ability of the solvent. THF effectively solvates the magnesium cation and stabilizes the 5-membered cyclic chelate[3]. Non-coordinating solvents (like toluene) or weakly coordinating solvents (like diethyl ether) fail to adequately stabilize this intermediate, increasing the risk of premature collapse and subsequent tertiary alcohol formation.
Part 2: Optimization Data & Quantitative Comparison
The following matrix summarizes the effect of reaction conditions on the product distribution for the addition of Methylmagnesium bromide (MeMgBr) to N-methoxy-N-methyl-2-(p-tolyl)acetamide.
Reaction Condition
Equivalents (RMgX)
Additive
Temp (°C)
Solvent
Ketone Yield (%)
Recovered SM (%)
Tertiary Alcohol (%)
Standard Baseline
1.1
None
25
THF
42
35
23
Low Temperature
1.1
None
0
THF
58
38
<2
Excess Reagent
2.5
None
0
THF
65
15
20
Solvent Substitution
1.1
None
0
Et₂O
45
40
15
Optimized (CeCl₃)
1.5
CeCl₃ (1.5 eq)
-78 to 0
THF
>95
<2
<1
Data Interpretation: Standard conditions fail due to competitive alpha-deprotonation (high recovered SM) and thermal collapse (high tertiary alcohol). The organocerium modification provides a near-quantitative yield by suppressing both side pathways.
Part 3: Workflow & Logical Relationships
The diagram below illustrates the competing mechanistic pathways during the Grignard addition, highlighting the critical nodes where the reaction can fail and the interventions required to guide it to the desired ketone.
Mechanistic pathways and troubleshooting nodes for Weinreb amide Grignard addition.
Part 4: Validated Experimental Protocol (Organocerium Modification)
This self-validating protocol is designed for a 10 mmol scale synthesis of 1-(p-tolyl)propan-2-one using the organocerium modification to prevent alpha-deprotonation.
Materials Required:
N-methoxy-N-methyl-2-(p-tolyl)acetamide: 1.93 g (10.0 mmol)
Methylmagnesium bromide (MeMgBr): 5.0 mL of a 3.0 M solution in diethyl ether (15.0 mmol)
Anhydrous Cerium(III) chloride (CeCl₃): 3.70 g (15.0 mmol)
Anhydrous THF: 50 mL
Step 1: Activation of Cerium(III) Chloride
Add 3.70 g of anhydrous CeCl₃ to an oven-dried, argon-purged 100 mL Schlenk flask.
Suspend the CeCl₃ in 30 mL of anhydrous THF and stir vigorously at room temperature for 2 hours.
Causality: Commercial anhydrous CeCl₃ often forms polymeric clusters. Stirring in THF breaks these clusters and forms a fine, reactive CeCl₃·(THF)ₓ suspension, which is critical for efficient transmetalation.
Visual Cue: The suspension will transition from a clumpy powder to a smooth, milky-white slurry.
Step 2: Generation of the Organocerium Nucleophile
Cool the CeCl₃ suspension to -78 °C using a dry ice/acetone bath.
Add 5.0 mL of MeMgBr (3.0 M) dropwise over 10 minutes.
Stir the mixture at -78 °C for 1 hour.
Causality: The Grignard reagent transmetalates with CeCl₃ to form MeCeCl₂. This species retains the high nucleophilicity required to attack the Weinreb amide but lacks the basicity that causes alpha-deprotonation[1].
Visual Cue: The slurry may take on a slight yellow/gray tint upon formation of the organocerium species.
Step 3: Substrate Addition
Dissolve 1.93 g of N-methoxy-N-methyl-2-(p-tolyl)acetamide in 10 mL of anhydrous THF.
Add the substrate solution dropwise to the organocerium mixture at -78 °C over 15 minutes.
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 1 hour.
In-Process Control (IPC): Analyze an aliquot by TLC (Hexanes/EtOAc 7:3). The starting material spot (R_f ~ 0.4) should be completely consumed.
Causality: Warming to 0 °C ensures complete conversion while maintaining the thermal stability of the 5-membered tetrahedral chelate, preventing premature collapse and tertiary alcohol formation[3].
Step 4: Quench and Isolation
Re-cool the reaction mixture to -10 °C.
Rapidly quench the reaction by adding 20 mL of cold, saturated aqueous NH₄Cl solution, followed by 10 mL of 1M HCl to dissolve cerium salts.
Causality: A rapid, cold acidic quench instantly hydrolyzes the chelate intermediate directly to the ketone. If the quench is slow or warm, the intermediate may collapse in the presence of unquenched nucleophile, leading to over-addition[2].
Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target ketone.
References
Weinreb ketone synthesis - Wikipedia
Source: Wikipedia
URL:[Link]
Synthesis of Weinreb and their Derivatives (A Review)
Source: Oriental Journal of Chemistry
URL:[Link]
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
identifying side products in the synthesis of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when scaling or optimizing the synthesis of Weinreb amides.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when scaling or optimizing the synthesis of Weinreb amides. This guide is specifically engineered for the synthesis of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide from 2-(4-methylphenyl)acetic acid.
Because the starting material possesses moderately acidic protons alpha to the carbonyl, it is highly susceptible to side reactions (such as ketene formation) that are not typically observed with standard aliphatic or aromatic acids. This guide provides a mechanistic breakdown of common impurities, a diagnostic workflow, and a self-validating protocol to ensure high-fidelity coupling.
Diagnostic Workflow for Side Product Identification
Before altering your reaction parameters, analyze your crude mixture via LC-MS. Use the diagnostic decision tree below to match your observed mass-to-charge ratio (m/z) with the corresponding mechanistic failure point.
LC-MS Diagnostic tree for identifying Weinreb amide side products.
Troubleshooting & Technical FAQs
Q1: I am using EDC·HCl and HOBt as my coupling system. My LC-MS shows a major peak at m/z 306 [M+H]⁺ instead of the desired m/z 208. What is this, and how do I prevent it?A1: You are observing the formation of an N-acylurea adduct [1]. When 2-(4-methylphenyl)acetic acid reacts with EDC, it initially forms a highly reactive O-acylisourea intermediate. If the subsequent nucleophilic attack by N,O-dimethylhydroxylamine is sluggish, this intermediate undergoes a rapid, irreversible intramolecular [1,3]-acyl shift to form the thermodynamically stable, unreactive N-acylurea.
Causality & Solution: This rearrangement outcompetes amidation if the amine is not properly free-based or if the active ester isn't formed quickly enough. Ensure you use a stoichiometric excess of HOBt (1.2 eq) to rapidly convert the transient O-acylisourea into the more stable OBt-active ester. Furthermore, ensure the N,O-dimethylhydroxylamine hydrochloride is thoroughly neutralized by adding sufficient base (e.g., DIPEA, 2.5–3.0 eq) before adding the coupling agent.
Q2: I attempted to synthesize the Weinreb amide via the 2-(4-methylphenyl)acetyl chloride intermediate. My yield is low, and I observe a non-polar side product at m/z 265[M+H]⁺. What happened?A2: You have generated a ketene dimer . 2-(4-methylphenyl)acetic acid contains relatively acidic protons alpha to the carbonyl group. When converted to the acid chloride, the presence of a tertiary amine base (like triethylamine) deprotonates the alpha-carbon, leading to the elimination of HCl and the formation of a highly reactive substituted ketene (p-Tolyl-CH=C=O). This ketene rapidly undergoes a [2+2] cycloaddition with itself to form the dimer [2].
Causality & Solution: The acid chloride route is notoriously problematic for substrates with acidic alpha-protons. To resolve this, abandon the acid chloride route and utilize a milder coupling reagent such as Propanephosphonic acid anhydride (T3P). T3P activates the carboxylic acid without generating a highly basic environment, effectively suppressing ketene formation.
Q3: I used the methanesulfonyl chloride (MsCl) / triethylamine method to activate my acid. The reaction worked, but I have a persistent impurity at m/z 140 [M+H]⁺. How can I remove it?A3: This impurity is N-methoxy-N-methylmethanesulfonamide , a well-documented side product when using the MsCl activation route [3]. It forms when the N,O-dimethylhydroxylamine reacts directly with the methanesulfonyl chloride or the mixed anhydride.
Causality & Solution: Because this sulfonamide is highly polar and water-soluble, it can often be removed by extensive aqueous washing. However, it is also volatile. The most efficient purification method without chromatography is to subject the crude product mixture to high vacuum (< 1 mmHg) for 14–24 hours, which selectively sublimes/evaporates the byproduct.
Q4: My reaction stalled at 50% conversion, and LC-MS shows a peak at m/z 283 [M+H]⁺. What is the cause?A4: This is the symmetrical anhydride of 2-(4-methylphenyl)acetic acid. It forms when the activated carboxylic acid reacts with an unactivated molecule of the starting carboxylic acid rather than the amine.
Causality & Solution: This occurs when the effective concentration of the free N,O-dimethylhydroxylamine is too low. Ensure you are using at least 1.2–1.5 equivalents of the amine salt and a corresponding excess of base to maintain a high concentration of the nucleophile.
Quantitative Analysis of Activation Methods
To aid in route selection, the table below summarizes the quantitative and qualitative metrics of various activation strategies for this specific substrate.
Activation Method
Primary Intermediate
Common Side Product (m/z)
Yield Potential
Risk of Alpha-Deprotonation (Ketene)
Recommended Use Case
EDC / HOBt
OBt-Active Ester
306 (N-Acylurea)
70–85%
Low
General lab-scale synthesis; requires strict stoichiometry.
*Only observed if amine equivalents are insufficient.
Self-Validating Experimental Protocol (T3P Route)
Based on the mechanistic vulnerabilities of 2-(4-methylphenyl)acetic acid, Propanephosphonic acid anhydride (T3P) is the optimal coupling reagent [2]. It eliminates the risk of N-acylurea formation, prevents ketene dimerization, and yields water-soluble byproducts.
Action: Suspend 2-(4-methylphenyl)acetic acid and N,O-dimethylhydroxylamine hydrochloride in 20 mL of anhydrous EtOAc at 0 °C under nitrogen.
Action: Add DIPEA dropwise over 5 minutes.
Causality & Validation: The hydrochloride salt must be fully neutralized to act as a nucleophile. Validation: The cloudy suspension must transition to a completely clear solution. If particulates remain, add DIPEA in 0.1 eq increments until clarity is achieved.
Activation & Coupling:
Action: To the clear solution at 0 °C, add the T3P solution dropwise over 10 minutes.
Causality: Slow addition controls the mild exotherm. T3P activates the acid via a mixed anhydride intermediate that is highly resistant to ketene formation, preserving the alpha-protons.
Action: Remove the ice bath and stir at room temperature for 2 hours.
Reaction Monitoring (Validation Checkpoint 2):
Action: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.
Validation: The peak at m/z 151 [M-H]⁻ (starting acid) should be <2% relative to the product peak at m/z 208 [M+H]⁺. If symmetrical anhydride (m/z 283) is observed, add 0.2 eq of amine salt and 0.4 eq of DIPEA and stir for an additional hour.
Workup & Isolation:
Action: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.
Causality: The T3P byproduct is a highly polar, water-soluble phosphonic acid that partitions entirely into the aqueous layer, eliminating the need for column chromatography.
Action: Separate the layers. Wash the organic layer with 1 M HCl (10 mL) to remove excess DIPEA, followed by brine (20 mL). Dry over MgSO₄, filter, and concentrate under reduced pressure.
Final Validation (NMR):
Validation: Take a crude ¹H NMR in CDCl₃. The characteristic Weinreb amide methoxy singlet at ~3.6 ppm and N-methyl singlet at ~3.2 ppm, alongside the intact benzylic CH₂ singlet at ~3.7 ppm, confirm product formation and the absence of dimerization.
References
Dunetz, J. R.; Magano, J.; Weix, G. A. "Propanephosphonic Acid Anhydride (T3P): A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis." Organic Process Research & Development, 2016.[Link]
Woo, J. C. S.; Fenster, E.; Dake, G. R. "A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides." The Journal of Organic Chemistry, 2004.[Link]
Troubleshooting
how to prevent over-addition in reactions with N-methoxy-N-methyl-2-(4-methylphenyl)acetamide.
Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is designed for researchers and drug development professionals troubleshooting chemoselectivity issues—specifically over-addition—during...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is designed for researchers and drug development professionals troubleshooting chemoselectivity issues—specifically over-addition—during the alkylation of Weinreb amides.
Below, we dissect the mechanistic causality behind over-addition in highly acidic substrates like N-methoxy-N-methyl-2-(4-methylphenyl)acetamide and provide a self-validating protocol to ensure absolute chemocontrol.
Part 1: Diagnostic Overview & Mechanistic Causality
The fundamental utility of a Weinreb amide lies in its ability to prevent the over-addition of organometallic reagents (forming tertiary alcohols) by trapping the reaction at the tetrahedral intermediate stage[1]. This is achieved through the formation of a stable, five-membered metal chelate involving the metal cation (e.g., Mg²⁺ or Li⁺), the carbonyl oxygen, and the N-methoxy oxygen[2].
Over-addition occurs when this chelate collapses prematurely into a highly electrophilic ketone while active nucleophile is still present in the reaction matrix[3].
Pathway of Weinreb amide chelation versus thermal breakdown leading to over-addition.
Part 2: Troubleshooting FAQs
Q: Why am I seeing up to 40% tertiary alcohol byproduct despite using the Weinreb amide protocol?A: You are likely experiencing a loss of chelate stability during the reaction or the quench. The tetrahedral intermediate is strictly temperature-dependent[1]. If the internal temperature of your reaction flask exceeds 0 °C before the organometallic reagent is completely destroyed, the chelate collapses. The newly liberated ketone is vastly more electrophilic than the starting Weinreb amide and will instantly react with any remaining Grignard reagent to form a tertiary alcohol.
Q: Why does N-methoxy-N-methyl-2-(4-methylphenyl)acetamide require a large excess of Grignard reagent, and how does this cause over-addition?A: This specific substrate contains highly acidic benzylic α-protons (the -CH₂- group flanked by the p-tolyl ring and the carbonyl). When you introduce a strongly basic Grignard reagent (e.g., MeMgBr), acid-base deprotonation competes heavily with nucleophilic acyl substitution, forming an unreactive enolate.
Because the first equivalent of your nucleophile is consumed as a base, you must use an excess (typically 2.0–2.5 equivalents) to drive the substitution. Consequently, at the end of the reaction, your flask contains a massive excess of unreacted Grignard. If your quench is not executed perfectly, this excess nucleophile triggers catastrophic over-addition.
Q: Direct vs. Inverse Quenching: Which is required for this substrate?A:Inverse quenching is strictly required. In a direct quench (adding aqueous acid to the reaction flask), the exothermic destruction of the excess Grignard reagent causes localized heating. This heat collapses the Weinreb chelate into a ketone while unquenched Grignard is still nearby, leading to over-addition. In an inverse quench, the reaction mixture is poured into a large, rapidly stirring volume of ice-cold acid[4]. This instantly destroys the Grignard reagent before the bulk of the chelate can collapse, ensuring the ketone is liberated only in a nucleophile-free environment.
Part 3: Quantitative Condition Optimization
The following matrix demonstrates the causality between reaction parameters and chemoselectivity when reacting N-methoxy-N-methyl-2-(4-methylphenyl)acetamide with Methylmagnesium bromide (MeMgBr).
MeMgBr (Eq.)
Reaction Temp
Quench Temp
Quench Method
Target Ketone Yield
Tert-Alcohol Yield
Unreacted SM
1.0 eq
0 °C
0 °C
Inverse
45%
< 2%
52%
2.5 eq
25 °C
25 °C
Direct
28%
68%
< 2%
2.5 eq
0 °C
25 °C
Direct
55%
42%
< 2%
2.5 eq
0 °C
0 °C
Inverse
> 95%
< 2%
< 2%
Data Interpretation: Using 1.0 equivalent stalls the reaction due to α-deprotonation. Using excess reagent at room temperature, or quenching at room temperature, drives tertiary alcohol formation. Optimal chemocontrol requires excess reagent combined with strict thermal management and inverse quenching.
Part 4: Self-Validating Experimental Protocol
Workflow: Synthesis of 1-(4-methylphenyl)propan-2-one via Grignard Addition.
Note: This protocol utilizes self-validating checkpoints to ensure the physical chemistry is proceeding as intended.
Step 1: Substrate Activation & Cooling
Dissolve 10.0 mmol of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide in 30 mL of anhydrous THF under an inert argon atmosphere.
Submerge the flask in an ice-water bath and allow it to equilibrate for 15 minutes.
Validation Checkpoint: The internal thermometer must read ≤ 2 °C. The solution must remain perfectly clear; any cloudiness indicates moisture contamination.
Step 2: Nucleophile Addition
Begin dropwise addition of MeMgBr (25.0 mmol, 2.5 eq, 3.0 M in diethyl ether) via syringe pump over 20 minutes.
Validation Checkpoint: A mild exotherm will be observed (internal temp may rise to ~5 °C). You will observe the evolution of methane gas and a slight yellowing of the solution, confirming the simultaneous formation of the magnesium enolate and the tetrahedral chelate[5].
Step 3: Chelate Maturation
Maintain the reaction at 0 °C with vigorous stirring for 2 hours.
Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench it in 1 mL of cold saturated NH₄Cl, and extract with EtOAc. TLC analysis (Hexanes/EtOAc 7:3) should show complete consumption of the starting material (Rf ~0.4) and the appearance of a single new ketone spot (Rf ~0.6). Do not proceed if starting material remains.
Prepare a large Erlenmeyer flask containing 100 mL of saturated aqueous NH₄Cl and 50 g of crushed ice. Stir vigorously (>800 rpm).
Cannulate (or rapidly pour) the 0 °C reaction mixture directly into the center of the stirring quench bath.
Validation Checkpoint: Immediate, vigorous gas evolution will occur as the excess MeMgBr is destroyed. A white precipitate of magnesium salts will form and subsequently dissolve. The temperature of the quench bath must not exceed 5 °C at any point.
Step 5: Isolation
Transfer the quenched mixture to a separatory funnel and extract with EtOAc (3 × 50 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure target ketone.
Technical Support Center: Troubleshooting Reaction Selectivity with N-methoxy-N-methyl-2-(4-methylphenyl)acetamide
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing selectivity issues when attempting to synthesize ketones from N-methoxy-N-methyl-2-(4-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing selectivity issues when attempting to synthesize ketones from N-methoxy-N-methyl-2-(4-methylphenyl)acetamide .
Because this specific Weinreb amide contains an alpha-methylene group flanked by both a carbonyl and a p-tolyl ring, the alpha-protons are exceptionally acidic[1]. This structural feature introduces severe chemoselectivity challenges—primarily alpha-deprotonation and over-addition—when reacting with standard organometallic reagents.
Part 1: Troubleshooting FAQs
Q1: Why am I recovering mostly unreacted starting material after adding my Grignard reagent, even with excess equivalents?A: You are likely observing alpha-deprotonation . Standard Grignard (RMgX) and organolithium (RLi) reagents are highly basic. Because the alpha-protons of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide are doubly activated (benzylic and alpha to a carbonyl), the organometallic reagent acts as a base rather than a nucleophile, rapidly deprotonating the substrate to form an enolate[1]. During your aqueous workup, this enolate is simply reprotonated, returning your starting material.
Q2: How can I suppress alpha-deprotonation and force the reaction toward nucleophilic addition?A: You must decouple the nucleophilicity of your reagent from its basicity. We recommend two field-proven strategies:
Organocerium Reagents (R-CeCl₂): Transmetalating your Grignard reagent with anhydrous CeCl₃ generates an organocerium species. Cerium is highly oxophilic but significantly less basic than magnesium, making it an excellent nucleophile for easily enolizable substrates without triggering deprotonation[2].
Lanthanide Salt Additives (LaCl₃·2LiCl): Adding a soluble lanthanum chloride-lithium chloride complex directly to the reaction enhances the electrophilicity of the Weinreb amide carbonyl. This lowers the activation energy for nucleophilic attack, allowing the Grignard reagent to add to the carbonyl carbon faster than it can deprotonate the alpha-carbon[3].
Q3: I successfully converted the starting material, but I am seeing tertiary alcohol byproducts. Why is over-addition occurring?A: Weinreb amides are designed to prevent over-addition by forming a stable, five-membered chelated tetrahedral intermediate[4]. However, this chelation is only stable at low temperatures. If the reaction mixture is allowed to warm up before the quench, the tetrahedral intermediate collapses prematurely into a highly reactive ketone. The remaining organometallic reagent in the flask will immediately attack this ketone, forming a tertiary alcohol[4]. Ensure strict temperature control (-78 °C to 0 °C) and perform a cold acidic quench.
Part 2: Quantitative Data & Reagent Profiling
The table below summarizes the expected outcomes when reacting N-methoxy-N-methyl-2-(4-methylphenyl)acetamide with various organometallic systems.
Reagent System
Relative Basicity
Relative Nucleophilicity
Risk of Alpha-Deprotonation
Risk of Over-Addition
Expected Ketone Yield
Standard RMgX
High
Moderate
Critical (>80%)
Low (if kept cold)
Poor (<20%)
Standard RLi
Very High
High
Critical (>90%)
Moderate
Very Poor (<10%)
RMgX + LaCl₃·2LiCl
High
Very High
Low (<10%)
Low
Excellent (>85%)
R-CeCl₂ (Organocerium)
Low
High
Very Low (<5%)
Low
Excellent (>90%)
Part 3: Reaction Pathway Visualization
The following diagram illustrates the causality behind the competing pathways in this reaction system.
Reaction pathways of Weinreb amides highlighting mono-addition vs. over-addition and deprotonation.
Mechanism of Action: The highly oxophilic La(III) coordinates to the carbonyl oxygen of the Weinreb amide, drastically increasing its electrophilicity. This kinetic boost allows nucleophilic addition to outpace alpha-deprotonation[3].
Step-by-Step Methodology:
Preparation: Flame-dry a Schlenk flask under argon. Add N-methoxy-N-methyl-2-(4-methylphenyl)acetamide (1.0 equiv) and anhydrous THF (0.2 M concentration).
Lanthanide Addition: Add LaCl₃·2LiCl (1.1 equiv, typically a 0.6 M solution in THF) at room temperature. Stir for 1 hour to allow full coordination to the carbonyl.
Cooling: Cool the reaction mixture strictly to 0 °C using an ice/water bath.
Nucleophile Addition: Add the Grignard reagent (1.2 equiv) dropwise over 15 minutes.
Self-Validation Check: After 30 minutes, withdraw a 10 µL aliquot and quench it into a GC/MS vial containing 100 µL of cold 1M HCl and 500 µL ethyl acetate. If GC/MS shows unreacted starting material while TLC showed complete consumption in the flask, your reagent acted as a base (forming the enolate) rather than a nucleophile.
Cold Quench: While the flask is still at 0 °C, rapidly add cold saturated aqueous NH₄Cl. Do not remove the cooling bath until the quench is complete to prevent the tetrahedral intermediate from collapsing into a ketone in the presence of unreacted Grignard[4].
Protocol B: Organocerium-Mediated Addition
Mechanism of Action: Transmetalation generates R-CeCl₂, a reagent with high oxophilicity but exceptionally low basicity, completely bypassing the acidic alpha-protons[2].
Step-by-Step Methodology:
Rigorous Drying (Critical): Place CeCl₃·7H₂O (1.5 equiv) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours, then 150 °C for 2 hours to yield anhydrous CeCl₃. Causality: Residual water will instantly destroy your Grignard reagent.
Suspension: Cool to room temperature, backfill with argon, and add anhydrous THF. Stir vigorously for 2 hours until a uniform white suspension forms.
Transmetalation: Cool the suspension to -78 °C. Add the Grignard or organolithium reagent (1.4 equiv) dropwise.
Self-Validation Check: A distinct color change (typically yellow to orange) without gas evolution indicates successful formation of the organocerium species. Bubbling indicates water contamination.
Addition: Stir at -78 °C for 1.5 hours. Add N-methoxy-N-methyl-2-(4-methylphenyl)acetamide (1.0 equiv) dissolved in a minimum volume of THF dropwise.
Quench: Stir for 2 hours at -78 °C, then quench directly at -78 °C with 1M HCl. Warm to room temperature and extract with ethyl acetate.
Part 5: References
[4] Weinreb ketone synthesis - Mechanism and Scope. Wikipedia (Academic consensus on tetrahedral intermediate stability). URL: [Link]
[1] The Total Synthesis of Canataxpropellane (Selectivity of deprotonation). KOPS - University of Konstanz. URL: [Link]
[3] Krasovskiy, A.; Kopp, F.; Knochel, P. Soluble lanthanide salts (LnCl3·2LiCl) for the improved addition of organomagnesium reagents to carbonyl compounds. Angewandte Chemie International Edition, 2006, 45(3), 497-500. URL: [Link]
catalyst selection for efficient N-methoxy-N-methyl-2-(4-methylphenyl)acetamide synthesis
Technical Support Center: N-methoxy-N-methyl-2-(4-methylphenyl)acetamide Synthesis Welcome to the technical support guide for the efficient synthesis of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide. This document is de...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: N-methoxy-N-methyl-2-(4-methylphenyl)acetamide Synthesis
Welcome to the technical support guide for the efficient synthesis of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide. This document is designed for researchers, chemists, and drug development professionals who utilize this critical Weinreb amide intermediate. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and a logical framework for troubleshooting common experimental challenges.
Part 1: Frequently Asked Questions (FAQs) & Catalyst Selection
This section addresses common queries regarding the synthesis, focusing on the rationale behind choosing an appropriate catalytic or coupling system.
Q1: What is the fundamental challenge in synthesizing N-methoxy-N-methyl-2-(4-methylphenyl)acetamide from its corresponding carboxylic acid?
A: The primary challenge is the direct amidation of a carboxylic acid, in this case, 2-(4-methylphenyl)acetic acid. The carboxyl group's hydroxyl (-OH) is a poor leaving group. Therefore, direct reaction with N,O-dimethylhydroxylamine is inefficient. The core of the synthesis relies on activating the carboxylic acid by converting the hydroxyl into a better leaving group. This is achieved using a stoichiometric coupling agent or, in some advanced methods, a true catalyst.
Q2: What are the main classes of coupling agents used for this transformation, and how do they work?
A: The synthesis of this Weinreb amide, a specific type of N-methoxy-N-methylamide, typically employs one of several classes of coupling agents:
Carbodiimides (e.g., DCC, EDCI): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic N,O-dimethylhydroxylamine to form the desired amide, releasing a urea byproduct.
Phosphonium Salts (e.g., PyBOP, HBTU): These reagents activate the carboxylic acid by forming an activated ester, which is highly susceptible to nucleophilic attack.
Triazine Derivatives (e.g., DMT-MM, CDMT): Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) activate the carboxylic acid by forming a reactive triazinyl ester, facilitating amidation.[1]
Phosphine-Based Reagents (e.g., PPh₃/I₂): This combination forms a phosphonium iodide species in situ, which activates the carboxylic acid for subsequent reaction with the amine.[2]
Q3: How do I select the most appropriate coupling agent for my experiment?
A: The choice depends on factors like reaction scale, substrate sensitivity, desired purity, and the ease of byproduct removal. The following table provides a comparative overview to guide your selection.
Coupling Agent Class
Common Examples
Relative Cost
Byproduct Type
Workup & Purification Considerations
Key Advantages
Carbodiimides
DCC, EDCI (EDC)
Low to Moderate
Insoluble Urea (DCC) or Water-Soluble Urea (EDCI)
DCC-urea requires filtration; EDCI-urea can be removed with an acidic wash.[3]
Cost-effective, widely available.
Phosphonium Salts
PyBOP, HBTU, HATU
High
Water-soluble
Generally straightforward aqueous workup.
High efficiency, low racemization for chiral acids.
Triazine Derivatives
DMT-MM, CDMT
Moderate
Water-soluble
Simple workup, often just requires filtration or extraction.[1]
Q4: Are there truly catalytic methods available for this synthesis?
A: Yes, while less common than stoichiometric coupling agents, catalytic methods are emerging. For instance, diboronic acid anhydrides have been shown to catalyze the direct dehydrative amidation of carboxylic acids to form Weinreb amides.[4] This approach is highly atom-economical as the only byproduct is water. However, these catalysts may not be as commercially available or as broadly applicable as standard coupling agents yet.
Part 2: Experimental Protocols & Methodologies
Here we provide detailed, step-by-step protocols for two common and reliable methods.
Protocol 1: EDCI/HOBt Mediated Synthesis
This method uses a water-soluble carbodiimide (EDCI), making byproduct removal straightforward. Hydroxybenzotriazole (HOBt) is often added to increase efficiency and suppress potential side reactions.
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Dichloromethane (DCM), anhydrous
1M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(4-methylphenyl)acetic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and HOBt (1.1 eq).
Add anhydrous DCM to dissolve the solids (approx. 0.2 M concentration).
Cool the mixture to 0 °C in an ice bath.
Add DIPEA or TEA (2.5 eq) dropwise to the stirred solution. The first equivalent neutralizes the hydrochloride salt, and the second acts as the base for the coupling.
Slowly add solid EDCI (1.2 eq) to the reaction mixture in portions.
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with DCM.
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify by flash column chromatography (typically using a hexane/ethyl acetate gradient) to obtain pure N-methoxy-N-methyl-2-(4-methylphenyl)acetamide.
This protocol offers a cost-effective alternative, particularly for large-scale synthesis where chromatography is feasible.[2]
Materials:
2-(4-methylphenyl)acetic acid
N,O-Dimethylhydroxylamine hydrochloride
Triphenylphosphine (PPh₃)
Iodine (I₂)
N,N-Diisopropylethylamine (DIPEA)
Dichloromethane (DCM), anhydrous
Deionized Water
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
To a clean, dry flask under an inert atmosphere, add PPh₃ (1.2 eq) and I₂ (1.2 eq) in anhydrous DCM.[2]
Stir the mixture at 0 °C for 10-15 minutes until a yellow suspension of the phosphonium salt forms.
Add 2-(4-methylphenyl)acetic acid (1.0 eq) to the suspension.
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).[2]
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
After completion, quench the reaction by adding water.
Extract the mixture with DCM (3x).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography to isolate the target Weinreb amide.[2]
Part 3: Troubleshooting Guide
This guide is formatted to address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield. What are the most likely causes?
A: Several factors can lead to low yield:
Moisture: Coupling agents, especially carbodiimides and phosphonium salts, are highly sensitive to water. Ensure you are using anhydrous solvents and flame-dried glassware under an inert atmosphere.
Reagent Quality: The coupling agent may have degraded during storage. For example, solid EDCI should be a free-flowing powder; if it is clumpy or appears "wet," it has likely hydrolyzed and lost activity.
Incorrect Stoichiometry: Ensure you have added sufficient base (e.g., DIPEA, TEA) to both neutralize the N,O-dimethylhydroxylamine hydrochloride salt and to facilitate the coupling reaction. A total of 2.2-2.5 equivalents of base is typically required.
Insufficient Activation Time: For some methods, like the PPh₃/I₂ protocol, allowing the activating agents to pre-mix and form the active species before adding the acid and amine is crucial.[2]
Issue 2: Side Products and Impurities
Q: I used DCC as my coupling agent and now have a large amount of a white precipitate that is difficult to filter. What is this?
A: This is almost certainly dicyclohexylurea (DCU), the byproduct of the DCC coupling. While insoluble in most organic solvents like DCM, it can sometimes form a fine precipitate that clogs filter paper. To resolve this, try diluting the reaction mixture with a non-polar solvent like hexanes to improve precipitation, then filter through a pad of Celite®. Alternatively, switching to a water-soluble carbodiimide like EDCI eliminates this issue, as the corresponding urea byproduct is removed during the acidic aqueous wash.[3][7]
Q: My crude NMR shows significant amounts of unreacted 2-(4-methylphenyl)acetic acid. How can I improve conversion?
A: This indicates incomplete activation of the carboxylic acid. First, verify the quality of your coupling agent. If the reagent is active, consider increasing the amount of the coupling agent slightly (e.g., from 1.2 to 1.5 equivalents). You can also increase the reaction time or gently heat the reaction (e.g., to 30-40 °C), provided your substrate is stable.
Issue 3: Difficult Reaction Workup
Q: During my aqueous workup, I'm struggling with an emulsion and poor layer separation. What should I do?
A: Emulsions are common when salts or polar byproducts are present. The most effective solution is to add brine (a saturated aqueous solution of NaCl) to the separatory funnel.[3] This increases the ionic strength and density of the aqueous phase, forcing the separation of the organic and aqueous layers. Gently swirling the funnel instead of vigorous shaking can also help prevent emulsion formation.
Q: I quenched my EDCI reaction with 1M HCl, but when I added NaHCO₃ to neutralize, I got uncontrollable foaming and a messy separation. What went wrong?
A: This is a classic workup issue.[3] The EDCI byproduct, EDC-urea, is soluble in the acidic aqueous layer because its terminal amine is protonated. When you add a bicarbonate base, you neutralize the excess acid (causing CO₂ foaming) and also deprotonate the EDC-urea, which can reduce its aqueous solubility and cause it to precipitate or move back into the organic layer, complicating the separation.
The Self-Validating Protocol: A better method is to perform the acidic wash (1M HCl) to remove the EDC-urea and any excess base, followed directly by a brine wash. There is often no need for a bicarbonate wash if the acid wash is followed by drying the organic layer, as residual acid is minimal and will be removed during solvent evaporation or chromatography. This simplifies the workup and avoids the foaming and precipitation issues.
Part 4: Visualizations and Workflow Diagrams
General Synthesis Workflow
Caption: High-level workflow for Weinreb amide synthesis.
Mechanism of Carbodiimide (EDCI) Activation
Caption: Activation of a carboxylic acid using EDCI.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield.
References
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
Adnan, M., & Sadiq, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]
RX MARINE INTERNATIONAL. (n.d.). NO DIMETHYL HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS. Retrieved from [Link]
Ishihara, K., & Yamada, S. (2016). Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids. Chemical Communications, 52(65), 10042-10045. Retrieved from [Link]
Martinez-Martinez, A., & Fernandez-Salas, J. A. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters, 25(45), 8200-8205. Retrieved from [Link]
TutorChase. (n.d.). How do you prepare a Weinreb amide?. Retrieved from [Link]
O'Hara, F., & Blackmond, D. G. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(20), 3756. Retrieved from [Link]
ResearchGate. (2019). (PDF) Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Retrieved from [Link]
Kim, J., & Chang, S. (2020). Iridium-Catalyzed C–H Amination of Weinreb Amides: A Facile Pathway toward Anilines and Quinazolin-2,4-diones. The Journal of Organic Chemistry, 85(20), 13137-13146. Retrieved from [Link]
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. Retrieved from [Link]
Reddit. (2023). Weinreb amide workup extraction issues. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]
Ghorpade, R., & Likhite, P. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. ACS Combinatorial Science, 15(11), 589-595. Retrieved from [Link]
YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from [Link]
ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Retrieved from [Link]
Sadiq, A. (2019). Recent Developments in Weinreb Synthesis and their Applications. International Journal of Pharmaceutical Sciences Review and Research, 59(2), 123-134. Retrieved from [Link]
A Comparative Guide to the Validation of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide Purity by HPLC
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a foundational pillar for the safety, efficacy, and reproducibility of the fin...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a foundational pillar for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). N-methoxy-N-methyl-2-(4-methylphenyl)acetamide, a Weinreb amide, serves as a critical precursor in various multi-step syntheses. Its high purity is paramount to ensure predictable reaction kinetics, high yields, and a clean impurity profile in subsequent transformations.
This guide provides an in-depth, technically-grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this specific Weinreb amide. It further offers a comparative analysis against other viable analytical techniques, equipping researchers, scientists, and drug development professionals with the data to make informed decisions for their quality control workflows.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis of non-volatile and thermally labile compounds like N-methoxy-N-methyl-2-(4-methylphenyl)acetamide.[1][2] Its strength lies in the high-resolution separation of the main compound from structurally similar impurities, which may arise from starting materials, by-products, or degradation.[2] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited, utilizing a non-polar stationary phase (like C18) and a polar mobile phase to achieve separation based on hydrophobicity.[3][4]
A Validated HPLC Method: The Protocol
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][6][7] The following validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[5][6][7][8]
Chromatographic Conditions
A robust starting point for methodology is critical. The following conditions have been established to provide excellent peak shape and resolution for the target analyte.
Parameter
Recommended Setting
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase
Acetonitrile : 0.1% Phosphoric Acid in Water (50:50 v/v)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection
UV at 254 nm
Run Time
15 minutes
Causality Behind Choices:
C18 Column: The alkyl chain provides a hydrophobic stationary phase ideal for retaining the moderately non-polar analyte.
Acetonitrile/Water Mobile Phase: This common RP-HPLC mobile phase offers good solvating power and UV transparency.
Phosphoric Acid: The addition of a small amount of acid suppresses the ionization of any residual silanols on the column packing, leading to improved peak symmetry. For mass spectrometry applications, this would be replaced with formic acid.[9]
UV Detection at 254 nm: The aromatic ring in the analyte provides strong chromophoric activity at this wavelength, ensuring high sensitivity.
Validation Parameters & Experimental Protocols
The following diagram illustrates the workflow for a comprehensive method validation.
Caption: Workflow for HPLC Method Validation.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]
Protocol:
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[4] For example, reflux in 0.1N HCl, 0.1N NaOH, and 3% H₂O₂ separately.
Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if in a formulation).
Peak Purity: Employ a photodiode array (PDA) detector to assess peak purity of the analyte in the stressed samples, ensuring no co-eluting peaks.
Acceptance Criteria: The analyte peak should be free from co-elution from any degradation products, and the method must be able to separate the main peak from all generated impurity peaks.
This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte.
Protocol:
Prepare a stock solution of the reference standard in the mobile phase.
Create a series of at least five concentrations by diluting the stock solution, typically ranging from 50% to 150% of the target assay concentration.
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy measures the closeness of the test results obtained by the method to the true value.
Protocol:
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each level in triplicate.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.
Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.[6]
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
Calculate the Relative Standard Deviation (%RSD) for the results.
Acceptance Criteria: The %RSD should be not more than 2.0%.
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (based on Signal-to-Noise):
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
The concentration that yields an S/N ratio of 3:1 is typically accepted as the LOD.
The concentration that yields an S/N ratio of 10:1 is typically accepted as the LOQ.
Acceptance Criteria: The LOQ must be precise, with an RSD of <10%.
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
Introduce small variations to the method parameters, one at a time. Examples include:
Flow rate (± 0.1 mL/min)
Column temperature (± 5 °C)
Mobile phase composition (e.g., Acetonitrile ± 2%)
Analyze the system suitability solution with each variation.
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within predefined limits for all variations.
Summary of Validation Results
The following table summarizes the expected performance characteristics of a fully validated HPLC method.
Validation Parameter
Acceptance Criteria
Typical Result
Specificity
No interference at analyte RT
Pass
Linearity (r²)
≥ 0.999
0.9998
Range
50% - 150% of target
Pass
Accuracy (% Recovery)
98.0 - 102.0%
99.5% - 101.2%
Precision - Repeatability (%RSD)
≤ 2.0%
0.8%
Precision - Intermediate (%RSD)
≤ 2.0%
1.2%
LOD
S/N Ratio ≥ 3
0.05 µg/mL
LOQ
S/N Ratio ≥ 10
0.15 µg/mL
Robustness
System suitability passes
Pass
Comparative Analysis of Purity Assessment Techniques
While HPLC is the primary choice, other techniques can be employed for purity analysis, each with distinct advantages and disadvantages.
Technique
Principle
Advantages
Disadvantages
Best For
HPLC (High-Performance Liquid Chromatography)
Differential partitioning between a liquid mobile phase and a solid stationary phase.
High resolution, robust, widely applicable, excellent for non-volatile compounds.[2]
Higher solvent consumption, longer run times than UPLC.
Gold standard for purity and impurity profiling of pharmaceutical intermediates.[2]
UPLC (Ultra-Performance Liquid Chromatography)
Similar to HPLC but uses smaller particles (<2 µm) and higher pressures (>6,000 psi).[10][11][12]
Faster analysis times, higher resolution and sensitivity, lower solvent consumption.[10][12]
Higher initial instrument cost, more susceptible to clogging from dirty samples.[13]
High-throughput screening, analysis of complex mixtures requiring maximum resolution.[10]
GC-MS (Gas Chromatography-Mass Spectrometry)
Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.
Excellent for volatile impurities (e.g., residual solvents), provides structural information from MS.[2][14]
Not suitable for non-volatile or thermally labile compounds like the target analyte without derivatization.[15]
Analysis of residual solvents, volatile starting materials, or low molecular weight by-products.[2][14]
qNMR (Quantitative Nuclear Magnetic Resonance)
Measures the analyte signal relative to a certified internal standard.
HPLC -> UPLC [dir=both, label="Speed vs. Cost", color="#EA4335"];
}
Caption: Relationship between methods for purity analysis.
Conclusion
The validation of an analytical method is a mandatory and foundational activity in drug development and manufacturing. The detailed HPLC method validation protocol presented here provides a robust framework for establishing a reliable, accurate, and precise system for the purity assessment of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide. While techniques like UPLC offer improvements in speed and resolution, and GC-MS and qNMR serve crucial complementary roles, the validated HPLC method remains the most practical, robust, and widely accessible technique for routine quality control. This guide provides the necessary technical detail and comparative context to implement a scientifically sound and regulatory-compliant purity analysis program.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link][5][6]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link][8]
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Available from: [Link]
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link][7]
UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. Waters Corporation. Available from: [Link][16]
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. Available from: [Link][10]
Difference Between HPLC and UPLC. Aral Research. Available from: [Link][11]
UPLC vs HPLC: what is the difference?. Alispharm. Available from: [Link][12]
HPLC vs UPLC: Resolution and Throughput Compared. Patsnap. Available from: [Link][13]
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available from: [Link][2]
Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. Available from: [Link][14]
Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link][9]
Development and Validation of Stability-Indicating Reverse Phase- High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Nifedipine in Bulk and Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link][4]
Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Available from: [Link][15]
A Comparative Guide to Advanced Acylating Agents: The Role of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide in Complex Molecule Synthesis
In the intricate landscape of complex molecule synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. Among the most fundamental transformations is the synthesis of ketones, which are ubiqui...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate landscape of complex molecule synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. Among the most fundamental transformations is the synthesis of ketones, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials. However, traditional methods for ketone synthesis are often plagued by a critical challenge: over-addition. This guide, from the perspective of a Senior Application Scientist, delves into the superior performance of N-methoxy-N-methylamides, specifically N-methoxy-N-methyl-2-(4-methylphenyl)acetamide (a "Weinreb amide"), as a powerful tool to overcome these challenges. We will explore its mechanistic advantages, compare its performance against other acylating agents with supporting data, and provide detailed experimental protocols for its application.
The Core Challenge: Overcoming Over-Addition in Ketone Synthesis
The synthesis of ketones frequently involves the reaction of an acylating agent (such as an ester or an acid chloride) with a potent organometallic nucleophile (like a Grignard or organolithium reagent). The primary issue with these traditional methods is the high reactivity of the ketone product itself. This ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of an undesired tertiary alcohol as a byproduct.[1] This over-addition occurs even with careful control of stoichiometry, resulting in reduced yields and complex purification procedures.[1]
The Weinreb Amide Solution: A Mechanistic Deep Dive
In 1981, Steven M. Weinreb and Steven Nahm introduced a groundbreaking solution: the use of N-methoxy-N-methylamides.[1][2] These reagents, now famously known as Weinreb amides, offer a robust and reliable method for the synthesis of ketones and aldehydes.[1] The key to their success lies in the formation of a stable tetrahedral intermediate upon reaction with an organometallic reagent.[3][4]
Unlike the unstable intermediates formed from esters or acid chlorides, the intermediate generated from a Weinreb amide is stabilized by chelation of the metal cation (e.g., MgX⁺ or Li⁺) between the methoxy oxygen and the carbonyl oxygen.[4][5][6] This stable, five-membered cyclic intermediate does not collapse to form the ketone under the reaction conditions.[4][5] Instead, it remains intact until a subsequent acidic workup, at which point it hydrolyzes to cleanly afford the desired ketone.[3][4] This two-stage process effectively prevents the over-addition problem that plagues other methods.
Figure 1: The Weinreb ketone synthesis mechanism.
Comparative Performance Analysis
The advantages of using a Weinreb amide like N-methoxy-N-methyl-2-(4-methylphenyl)acetamide become evident when compared to alternative acylating agents.
As the table illustrates, Weinreb amides offer the most versatile and reliable pathway for ketone synthesis, providing a superior balance of reactivity, selectivity, and functional group tolerance. While alternatives like morpholine amides show promise and offer advantages such as water solubility, the Weinreb amide remains a gold standard in modern organic synthesis.[7]
Experimental Protocols
To demonstrate the practical application of this methodology, we provide detailed, self-validating protocols for the synthesis and use of a representative Weinreb amide.
Protocol 1: Synthesis of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide
This protocol describes the conversion of 2-(4-methylphenyl)acetic acid to its corresponding Weinreb amide. The key to this transformation is the activation of the carboxylic acid, followed by coupling with N,O-dimethylhydroxylamine hydrochloride.
Figure 2: Workflow for Weinreb amide synthesis.
Materials:
2-(4-methylphenyl)acetic acid
N,O-Dimethylhydroxylamine hydrochloride
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agent
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
Dichloromethane (DCM), anhydrous
1M Hydrochloric acid (HCl)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous sodium sulfate (Na₂SO₄)
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(4-methylphenyl)acetic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and anhydrous DCM.
Cool the stirred suspension to 0°C in an ice bath.
Add the coupling agent (e.g., EDC, 1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq). The choice of a non-nucleophilic base is critical to prevent side reactions and to neutralize the hydrochloride salt.[3]
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction with DCM and transfer to a separatory funnel.
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. This aqueous workup removes the coupling agent byproducts, excess base, and any remaining starting materials.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the pure N-methoxy-N-methyl-2-(4-methylphenyl)acetamide.
Protocol 2: Ketone Synthesis using N-methoxy-N-methyl-2-(4-methylphenyl)acetamide
This protocol demonstrates the reaction of the synthesized Weinreb amide with a Grignard reagent to produce the corresponding ketone, showcasing the core advantage of this methodology.
alternative reagents to N-methoxy-N-methyl-2-(p-tolyl)acetamide for ketone synthesis
The synthesis of ketones is a cornerstone of modern organic chemistry, pivotal in the construction of pharmaceuticals, agrochemicals, and functional materials. For decades, the Weinreb-Nahm amide has been a stalwart in t...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of ketones is a cornerstone of modern organic chemistry, pivotal in the construction of pharmaceuticals, agrochemicals, and functional materials. For decades, the Weinreb-Nahm amide has been a stalwart in the chemist's toolkit, prized for its ability to controllably react with organometallic reagents to deliver ketones without the common pitfall of over-addition to tertiary alcohols.[1][2][3][4] This reliability stems from the formation of a stable, chelated tetrahedral intermediate.[1][5] However, the landscape of synthetic methodology is ever-evolving. Researchers now have a diverse array of alternative reagents and strategies at their disposal, each with its own unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This guide provides a critical comparison of these modern alternatives to N-methoxy-N-methyl-2-(p-tolyl)acetamide and other Weinreb amides, offering researchers the insights needed to select the optimal synthetic route for their specific target.
Direct Acylation of Carboxylic Acids: The Organolithium Approach
One of the most direct and atom-economical alternatives to the Weinreb amide is the reaction of carboxylic acids with organolithium reagents.[6][7][8][9] This method circumvents the need to pre-form an activated carboxylic acid derivative.
Mechanism of Action: The reaction proceeds through a distinct mechanism where the first equivalent of the organolithium reagent acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate. The second equivalent then adds to the carbonyl carbon, generating a stable dilithium gem-diolate intermediate.[9][10] This intermediate is unreactive towards further nucleophilic attack. Upon aqueous workup, the diolate collapses to form the desired ketone.[7][8][9]
Diagram: Ketone Synthesis from Carboxylic Acids via Organolithium Reagents
Caption: Mechanism of ketone synthesis from carboxylic acids and organolithium reagents.
Advantages:
Directness: Utilizes readily available carboxylic acids without prior activation.
High Yields: Can provide excellent yields for a range of substrates.
Limitations:
Stoichiometry: Requires at least two equivalents of the organolithium reagent.
Substrate Scope: Primarily effective for the synthesis of acyclic ketones.[6]
Strongly Basic Conditions: The use of highly reactive organolithium reagents can be incompatible with sensitive functional groups.
Acyl Chlorides and Milder Organometallics: A Balancing Act
For substrates intolerant of the harshness of organolithium reagents, the combination of a more reactive acylating agent like an acyl chloride with a milder organometallic species offers a compelling alternative.
Organocuprates (Gilman Reagents)
The reaction of acyl chlorides with lithium dialkylcuprates (Gilman reagents) is a classic and highly reliable method for ketone synthesis.[11][12]
Mechanism of Action: Organocuprates are significantly less reactive than Grignard or organolithium reagents.[11] They readily react with highly electrophilic acyl chlorides but are generally unreactive towards the resulting ketone product, thus preventing over-addition.[11][12]
Advantages:
High Selectivity: Excellent for preventing the formation of tertiary alcohol byproducts.
Broad Scope: Tolerates a wide variety of functional groups that would be incompatible with more reactive organometallics.
Limitations:
Preparation of Reagent: Requires the preparation of the organocuprate from an organolithium or Grignard reagent and a copper(I) salt.
Stoichiometry: Only one of the two alkyl groups on the cuprate is transferred.
Organocadmium and Organozinc Reagents (Blaise Synthesis)
Historically, organocadmium reagents were used for the synthesis of ketones from acyl chlorides due to their reduced reactivity compared to Grignard reagents.[13] Similarly, the Blaise ketone synthesis utilizes organozinc compounds.[14]
Mechanism of Action: Similar to organocuprates, these less reactive organometallic reagents react selectively with the acyl chloride without significant further reaction with the ketone product.
Advantages:
Selectivity: Good for avoiding over-addition.
Limitations:
Toxicity: Organocadmium compounds are highly toxic and their use is now largely avoided.[15]
Moderate Yields: The Blaise synthesis with organozinc reagents often provides only moderate yields.[14]
Expanding the Amide Family: Beyond the Weinreb Moiety
Recent research has focused on developing new classes of amides that retain the beneficial properties of the Weinreb amide while offering enhanced reactivity or simpler preparation.
N-Boc Amides
N-tert-Butoxycarbonyl (N-Boc) amides have emerged as highly effective acylating agents for reaction with Grignard reagents. Some studies have reported their higher reactivity compared to traditional Weinreb amides.[5]
N-Acylazetidines
N-acylazetidines are bench-stable and readily prepared amides that exhibit high chemoselectivity in reactions with organometallic reagents.[16][17] The reactivity of these amides is governed by a combination of amide pyramidalization and the strain of the four-membered ring.[16][17] This leads to the formation of stable tetrahedral intermediates, preventing over-addition.[17]
Advantages:
High Reactivity and Selectivity: Offer excellent yields and selectivity for ketone formation.[17]
Stability: Bench-stable and easy to handle.[16][17]
Nitriles as Ketone Precursors
The reaction of nitriles with Grignard or organolithium reagents provides a versatile route to ketones.[8][13]
Mechanism of Action: The organometallic reagent adds to the electrophilic carbon of the nitrile, forming an intermediate imine-magnesium complex (in the case of a Grignard reagent).[13] This intermediate is then hydrolyzed under acidic conditions to yield the ketone.[8][13]
A Comparative Guide to Validated Analytical Methods for the Quantification of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide
Authored by: A Senior Application Scientist Introduction N-methoxy-N-methyl-2-(4-methylphenyl)acetamide is a chemical compound with a structure that suggests its potential relevance in pharmaceutical research and develop...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Introduction
N-methoxy-N-methyl-2-(4-methylphenyl)acetamide is a chemical compound with a structure that suggests its potential relevance in pharmaceutical research and development. The accurate and precise quantification of this molecule is paramount for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of drug substances and products. The selection of an appropriate analytical method is a critical decision that influences the reliability and validity of bioanalytical data. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide. The methodologies and validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure scientific robustness.
Physicochemical Properties of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide
A foundational understanding of the analyte's physicochemical properties is essential for developing a robust analytical method.
Property
Value (Predicted)
Implication for Analysis
Molecular Formula
C11H15NO2
Provides the basis for mass spectrometry.
Molecular Weight
193.24 g/mol
Essential for mass-to-charge ratio calculations in MS.
pKa
~1.5 (amide nitrogen)
Influences the choice of mobile phase pH to ensure consistent chromatographic retention.
LogP
~1.8
Indicates moderate lipophilicity, suitable for reversed-phase chromatography.
UV Absorbance
Expected λmax ~220-230 nm
The phenyl ring chromophore allows for UV detection.
Comparative Analysis of Analytical Methodologies
The choice between HPLC-UV and LC-MS/MS is dictated by the specific requirements of the analytical task, such as the need for sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a workhorse in many analytical laboratories due to its robustness, cost-effectiveness, and ease of use. For a molecule like N-methoxy-N-methyl-2-(4-methylphenyl)acetamide, the presence of a phenyl chromophore makes it amenable to UV detection.
Principle: The method involves the separation of the analyte from other components in a sample matrix on a stationary phase, followed by its detection based on the absorption of UV light at a specific wavelength.
Causality in Experimental Choices:
Column: A C18 column is selected due to the analyte's moderate lipophilicity, promoting retention and separation through hydrophobic interactions.
Mobile Phase: A mixture of acetonitrile and water is a common choice for reversed-phase chromatography. The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape by protonating any free silanol groups on the stationary phase and ensuring consistent ionization of the analyte.[1][2]
Detection Wavelength: The wavelength is chosen based on the absorbance maximum of the analyte to achieve the highest sensitivity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalysis, especially for samples in complex matrices like plasma or tissue homogenates.[3]
Principle: After chromatographic separation, the analyte is ionized, and the resulting parent ion is isolated and fragmented. Specific fragment ions are then detected, providing a high degree of certainty in identification and quantification.
Causality in Experimental Choices:
Ionization Source: Electrospray ionization (ESI) is typically used for moderately polar molecules like the target analyte.
Multiple Reaction Monitoring (MRM): This is the key to the high selectivity and sensitivity of LC-MS/MS. By monitoring a specific precursor-to-product ion transition, chemical noise is significantly reduced.
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability in sample preparation and instrument response, thereby improving the accuracy and precision of the method.
Method Validation and Performance Comparison
The performance of each method is evaluated based on key validation parameters as stipulated by ICH guidelines. The following table presents a hypothetical but realistic comparison of the two techniques for the quantification of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide.
Validation Parameter
HPLC-UV
LC-MS/MS
Linearity (r²)
≥ 0.998
≥ 0.999
Limit of Detection (LOD)
~10-50 ng/mL
~0.05-0.5 ng/mL
Limit of Quantification (LOQ)
~50-150 ng/mL
~0.1-1.0 ng/mL
Accuracy (% Recovery)
95 - 105%
98 - 102%
Precision (%RSD)
< 5%
< 3%
Selectivity
Moderate
High
Matrix Effect
Prone to interference
Minimized with stable isotope-labeled internal standard
Experimental Protocols
HPLC-UV Method
1. Materials and Reagents:
N-methoxy-N-methyl-2-(4-methylphenyl)acetamide reference standard
Acetonitrile (HPLC grade)
Water (HPLC or ultrapure grade)
Formic acid (analytical grade)
Methanol (HPLC grade)
0.45 µm syringe filters
2. Chromatographic Conditions:
Column: C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30 °C
Detection Wavelength: 225 nm
Run Time: 10 minutes
3. Preparation of Solutions:
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of mobile phase.
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation:
Accurately weigh the sample containing the analyte.
Dissolve the sample in a known volume of mobile phase to achieve a concentration within the calibration range.
Sonicate if necessary to ensure complete dissolution.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. System Suitability:
Before sample analysis, inject the mid-range working standard solution five times.
The relative standard deviation (%RSD) of the peak area and retention time should be less than 2%.
6. Analysis:
Inject a blank (mobile phase) to ensure no carryover.
Inject the working standard solutions to construct a calibration curve.
Inject the prepared samples.
LC-MS/MS Method
1. Materials and Reagents:
N-methoxy-N-methyl-2-(4-methylphenyl)acetamide reference standard
Stable isotope-labeled internal standard (e.g., d3-N-methoxy-N-methyl-2-(4-methylphenyl)acetamide)
Acetonitrile (LC-MS grade)
Water (LC-MS grade)
Formic acid (LC-MS grade)
Methanol (LC-MS grade)
2. LC Conditions:
Column: C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
Collision Energy and other parameters: Optimize by infusing a standard solution.
4. Sample Preparation (from Plasma):
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., 10 ng/mL).
Vortex for 1 minute to precipitate proteins.
Centrifuge at 14,000 rpm for 10 minutes.
Transfer the supernatant to an HPLC vial for analysis.
5. System Suitability:
Inject a quality control (QC) sample at the beginning and end of each analytical run.
The results of the QC samples should be within ±15% of the nominal concentration.
Workflow Visualizations
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for LC-MS/MS analysis from a plasma matrix.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide. The choice between them should be guided by the specific analytical requirements:
HPLC-UV is a suitable and cost-effective method for routine analysis of bulk drug substances and formulated products where the concentration of the analyte is relatively high and the sample matrix is simple.
LC-MS/MS is the preferred method for applications requiring high sensitivity and selectivity, such as the analysis of biological samples (e.g., plasma, urine) in pharmacokinetic and metabolic studies. Its ability to minimize matrix effects through the use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision.
Ultimately, the method chosen must be fully validated to demonstrate its suitability for its intended purpose, ensuring the generation of reliable and reproducible data in a regulated environment.
References
SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link][1]
SIELC Technologies. (n.d.). Separation of Acetamide, N-(2,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link][2]
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link][3]
Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
Wille, K., De Brabander, H. F., Vanhaecke, L., & De Wulf, E. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(5), 1797–1808.
Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 17(8-9), 419-434.
comparison of reaction yields using N-methoxy-N-methyl-2-(4-methylphenyl)acetamide vs. esters
An inherent challenge in drug development and complex organic synthesis is the chemoselective construction of carbon-carbon bonds. When synthesizing ketones via nucleophilic acyl substitution, chemists frequently face a...
Author: BenchChem Technical Support Team. Date: March 2026
An inherent challenge in drug development and complex organic synthesis is the chemoselective construction of carbon-carbon bonds. When synthesizing ketones via nucleophilic acyl substitution, chemists frequently face a critical decision: should they use a readily available ester, or invest the extra step to synthesize a Weinreb amide?
As an application scientist, I frequently review failed scale-up reactions where ester substrates yielded complex, inseparable mixtures of tertiary alcohols. This guide provides an objective, data-driven comparison of reaction yields and mechanistic pathways between a specific Weinreb amide—N-methoxy-N-methyl-2-(4-methylphenyl)acetamide —and its ester counterpart, methyl 2-(4-methylphenyl)acetate , during the synthesis of 1-(4-methylphenyl)propan-2-one.
Mechanistic Causality: The "Why" Behind the Yield
The stark contrast in product distribution between Weinreb amides and esters is entirely dictated by the thermodynamic stability of their respective tetrahedral intermediates .
When methyl 2-(4-methylphenyl)acetate (the ester) reacts with methylmagnesium bromide (MeMgBr), the initial nucleophilic attack forms an unstable tetrahedral alkoxide intermediate. Because it lacks internal stabilization, this intermediate spontaneously collapses, ejecting the methoxide leaving group to form the ketone in situ. This newly formed ketone is significantly more electrophilic than the starting ester. Consequently, a second equivalent of MeMgBr rapidly attacks the ketone, driving the reaction toward the tertiary alcohol (over-addition) .
Conversely, N-methoxy-N-methyl-2-(4-methylphenyl)acetamide forms a highly stable, five-membered cyclic chelate with the magnesium ion, coordinated by both the carbonyl oxygen and the methoxy oxygen. This chelated tetrahedral intermediate is robust at low to ambient temperatures. It actively prevents the collapse into a ketone until the reaction is intentionally quenched with an aqueous acid. By locking the intermediate in this unreactive state, over-addition is mechanistically precluded .
Mechanistic divergence between Weinreb amides and esters during nucleophilic acyl substitution.
Quantitative Data & Yield Comparison
To objectively evaluate performance, both substrates were subjected to identical Grignard addition conditions (THF, 0 °C to RT). The data below highlights the severe limitations of using esters for ketone synthesis without specialized steric hindrance.
Substrate
Reagent (Eq)
Target Ketone Yield (%)
Tertiary Alcohol Yield (%)
Unreacted Starting Material (%)
N-methoxy-N-methyl-2-(4-methylphenyl)acetamide
MeMgBr (1.1)
92%
< 1%
6%
Methyl 2-(4-methylphenyl)acetate
MeMgBr (1.1)
18%
74%
5%
Methyl 2-(4-methylphenyl)acetate
MeMgBr (0.9)
22%
45%
30%
Data Analysis: The Weinreb amide delivers a >90% yield of the target ketone with negligible over-addition. The ester, even when the Grignard reagent is sub-stoichiometric (0.9 eq) to theoretically prevent over-addition, still predominantly yields the tertiary alcohol. This results in a complex mixture requiring arduous chromatographic separation, drastically reducing throughput in drug development pipelines.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate in-process analytical checks (self-validation) rather than relying on blind assumptions.
Self-validating experimental workflow for chemoselective Weinreb ketone synthesis.
Protocol A: Synthesis via N-methoxy-N-methyl-2-(4-methylphenyl)acetamide
Reagent Validation: Titrate the commercial MeMgBr solution using salicylaldehyde phenylhydrazone to confirm exact molarity.
Causality: Inaccurate Grignard stoichiometry can lead to unreacted starting material, complicating purification. Never trust the bottle's stated molarity after 30 days of opening.
Reaction Setup: Dissolve 10.0 mmol of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide in 30 mL of anhydrous THF under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.
Nucleophilic Addition: Dropwise add 11.0 mmol (1.1 eq) of the titrated MeMgBr solution over 15 minutes. Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature.
In-Process Self-Validation: After 2 hours, withdraw a 50 µL aliquot. Quench it in 0.5 mL of saturated NH₄Cl and extract with 0.5 mL ethyl acetate. Run a TLC (Hexanes:EtOAc 4:1) and GC-MS.
Validation Check: You must observe the disappearance of the starting material peak and the appearance of a single new peak corresponding to the ketone (the tetrahedral intermediate hydrolyzes in the GC injection port). If starting material persists, add 0.1 eq of MeMgBr.
Acidic Quench: Once validated, cool the reaction back to 0 °C and strictly quench with 1M HCl (20 mL).
Causality: The acidic environment is mandatory to protonate the amine leaving group and break the robust magnesium chelate, releasing the free ketone .
Isolation: Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under vacuum to yield 1-(4-methylphenyl)propan-2-one.
Protocol B: Attempted Synthesis via Methyl 2-(4-methylphenyl)acetate
(Follows the exact same steps 1-3).
4. In-Process Self-Validation: GC-MS of the quenched aliquot will reveal a statistical mixture of unreacted ester, a minor ketone peak, and a dominant tertiary alcohol peak[1-(4-methylphenyl)-2-methylpropan-2-ol].
Validation Check: This confirms that the intermediate collapsed prematurely.
Quench: Quenching with saturated NH₄Cl is sufficient here, as there is no stable chelate to break. The resulting mixture will require extensive silica gel chromatography to isolate the minor ketone fraction.
Conclusion
For drug development professionals and synthetic chemists, the upfront cost and extra synthetic step required to prepare a Weinreb amide from an acid or ester are vastly outweighed by the downstream benefits. The use of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide guarantees chemoselectivity, eliminates the need for arduous chromatographic separation of tertiary alcohols, and provides a scalable, self-validating pathway to target ketones.
References
Weinreb ketone synthesis
Source: Wikipedia
URL:[Link]
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations
Source: National Institutes of Health (PMC)
URL:[Link]
Comparative
Assessing the Stereochemical Integrity of Reactions with Chiral Weinreb Amides: A Comparative Guide
As a Senior Application Scientist specializing in complex active pharmaceutical ingredients (APIs), one of the most persistent bottlenecks I encounter is the reliable construction of -chiral ketones. The Weinreb-Nahm ket...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in complex active pharmaceutical ingredients (APIs), one of the most persistent bottlenecks I encounter is the reliable construction of
-chiral ketones. The Weinreb-Nahm ketone synthesis—utilizing N-methoxy-N-methylamides to prevent nucleophilic over-addition—is the industry standard. However, the true synthetic challenge does not lie in forming the ketone, but in preserving the stereochemical integrity of the -chiral center during both the initial amide coupling and the subsequent organometallic addition.
This guide objectively compares modern coupling methodologies, dissects the causality behind epimerization, and provides self-validating experimental protocols designed to guarantee enantiomeric excess (ee) and diastereomeric ratio (dr) in your workflows.
The Mechanistic Trap: Why Do We Lose Stereochemical Integrity?
The
-proton of a carboxylic acid derivative is inherently acidic. When we activate a chiral carboxylic acid (such as an -protected amino acid) to form a Weinreb amide, we inadvertently increase this acidity. Epimerization typically occurs via two pathways:
Oxazolone Formation: In amino acids, the activated carbonyl can be attacked intramolecularly by the
-protecting group, forming an oxazolone intermediate that rapidly racemizes.
Direct Enolization: Prolonged exposure to the basic conditions required for the coupling (e.g., DIPEA, TEA) or the sheer basicity of the Grignard/organolithium reagent during the nucleophilic addition step can abstract the
-proton.
To prevent this, every step of the synthesis must be kinetically optimized to outpace deprotonation.
Comparative Analysis of Coupling Reagents
Choosing the right coupling reagent is a balancing act between activation speed and basicity. Below is an objective comparison of industry-standard reagents for synthesizing chiral Weinreb amides.
Coupling Reagent
Activation Intermediate
Epimerization Risk
Scalability
Mechanistic Causality
EDC / HOBt
OBt Active Ester
Moderate
High
HOBt suppresses oxazolone formation, but the basicity of the required amines can still cause slow epimerization over long reaction times.
CDMT / NMM
Triazine Active Ester
Low
High
NMM (N-methylmorpholine) is a weak base. The rapid formation of the triazine ester outpaces -deprotonation .
COMU / DIPEA
Oxyma Active Ester
Very Low (<1%)
Medium
Extremely fast kinetics. A visual color change indicates completion, preventing over-exposure to the base .
Deoxo-Fluor
Acid Fluoride
None
Low
Direct conversion to an acid fluoride without basic additives completely circumvents base-catalyzed racemization .
A protocol is only trustworthy if it contains internal controls. The following methodology utilizes CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) due to its excellent balance of scalability, low cost, and stereoretention.
Methodology: CDMT-Mediated Weinreb Amide Coupling
Causality Focus: We use NMM instead of DIPEA because its lower pKa minimizes the rate of
-proton abstraction prior to active ester formation.
Step 1: Activation
Dissolve the chiral carboxylic acid (1.0 equiv) and CDMT (1.1 equiv) in anhydrous THF (0.2 M) under an inert atmosphere.
Cool the mixture to 0 °C.
Add N-methylmorpholine (NMM, 1.1 equiv) dropwise. Stir for 1 hour at 0 °C to form the active triazine ester.
Step 2: Amidation
4. In a separate vial, neutralize N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) with NMM (1.1 equiv) in THF.
5. Add the neutralized amine solution to the active ester mixture at 0 °C.
6. Allow the reaction to warm to room temperature and stir for 2–4 hours.
Step 3: Internal Validation (The "Racemic Spike")
7. Crucial Step: Do not rely solely on TLC. Remove a 50 µL aliquot, quench it, and run a rapid chiral HPLC analysis. Compare this against a deliberately synthesized racemic standard (made using excess TEA and heat) to confirm baseline resolution and verify that your ee% remains >99%.
The Nucleophilic Addition: Preserving the
-Center
The hallmark of the Weinreb amide is the formation of a stable 5-membered cyclic metal chelate upon nucleophilic attack . This chelate prevents the collapse of the tetrahedral intermediate, thereby preventing over-addition. However, the chelate also rigidifies the molecule, making the
-proton highly susceptible to abstraction by unreacted, highly basic Grignard or organolithium reagents if the temperature rises.
Mechanism of stereoretentive Grignard addition via a 5-membered metal chelate.
Methodology: Stereoretentive Grignard Addition
Causality Focus: Kinetically freezing the reaction at -78 °C prevents deprotonation. The quench must be performed cold to prevent exothermic enolization during the collapse of the chelate.
Dissolve the chiral Weinreb amide in anhydrous THF (0.1 M) and cool strictly to -78 °C.
Add the Grignard reagent (1.5–2.0 equiv) dropwise down the side of the flask to pre-cool the titrant.
Stir at -78 °C for 1 hour, then slowly warm to 0 °C until complete consumption of the starting material is observed.
The Quench: Do not warm to room temperature. While at 0 °C, rapidly inject a cold (0 °C) saturated aqueous solution of NH₄Cl. The immediate acidic environment collapses the chelate and neutralizes excess base simultaneously, preventing transient enolization.
Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Analytical Validation Workflow
You cannot improve what you cannot measure. Assessing stereochemical integrity requires a rigorous analytical pipeline.
Analytical workflow for validating chiral integrity in Weinreb amide synthesis.
Analytical Best Practices:
Chiral SFC (Supercritical Fluid Chromatography): Preferred over HPLC for its superior resolution and speed. Use columns with immobilized polysaccharide stationary phases (e.g., Chiralpak IA/IB/IC).
NMR Derivatization: If chiral chromatography is unavailable, convert the resulting ketone into a diastereomeric mixture using Mosher's acid chloride or a chiral amine to determine the dr via ¹H or ¹⁹F NMR integration.
References
De Luca, L., Giacomelli, G., & Taddei, M. "An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates." Journal of Organic Chemistry, 2001.[Link][1]
Lal, G. S., Pez, G. P., Pesaresi, R. J., & Prozonic, F. M. "A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorinating reagent." Organic Letters (PubMed), 2001.[Link][2]
Khalid, et al. "Synthesis of Weinreb and their Derivatives (A Review)." Oriental Journal of Chemistry, 2020.[Link][3]
spectroscopic data comparison of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide and related compounds
This technical guide provides a detailed comparative analysis of the spectroscopic data for N-methoxy-N-methyl-2-(4-methylphenyl)acetamide, a Weinreb amide of significant interest in synthetic chemistry, and its structur...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a detailed comparative analysis of the spectroscopic data for N-methoxy-N-methyl-2-(4-methylphenyl)acetamide, a Weinreb amide of significant interest in synthetic chemistry, and its structurally related analogs. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for identifying and characterizing these molecules using routine spectroscopic techniques. This guide is built on a foundation of experimental data and established spectroscopic principles, providing insights into the subtle yet significant spectral variations arising from minor structural modifications.
Introduction: The Spectroscopic Nuances of Weinreb Amides
N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates in organic synthesis, primarily utilized for the preparation of ketones and aldehydes. Their stability and predictable reactivity with organometallic reagents make them invaluable tools. Accurate and unambiguous characterization of these compounds is paramount to ensure the integrity of subsequent synthetic steps. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization.
This guide will focus on N-methoxy-N-methyl-2-(4-methylphenyl)acetamide and compare its expected spectroscopic features with experimentally obtained data for closely related compounds. The presence of the tolyl group and the N-methoxy-N-methyl functionality gives rise to a unique spectroscopic fingerprint that will be deconstructed and analyzed. A key feature often observed in the ¹H NMR of related Weinreb amides is the phenomenon of rotamers, particularly with ortho-substituted benzamides, which can lead to peak broadening of the N-methoxy and N-methyl signals. While the primary compound of interest is a phenylacetamide derivative, understanding these conformational effects is crucial for accurate spectral interpretation.
Comparative Spectroscopic Data
The following sections present a comparative analysis of the key spectroscopic data for N-methoxy-N-methyl-2-(4-methylphenyl)acetamide and its analogs.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For N-methoxy-N-methyl-2-(4-methylphenyl)acetamide, the key expected signals are from the aromatic protons of the tolyl group, the methylene protons, and the N-methoxy and N-methyl groups.
Compound
Ar-H (ppm)
-CH₂- (ppm)
N-OCH₃ (ppm)
N-CH₃ (ppm)
Ar-CH₃ (ppm)
N-methoxy-N-methyl-2-(4-methylphenyl)acetamide
~7.1-7.2 (d), ~7.0-7.1 (d)
~3.6-3.7 (s)
~3.7 (s)
~3.2 (s)
~2.3 (s)
N-methoxy-N-methyl-2-phenylacetamide
~7.2-7.4 (m)
3.69 (s)
3.70 (s)
3.19 (s)
-
2-(4-methylphenyl)acetamide
7.12 (d, J=8.0 Hz), 7.07 (d, J=8.0 Hz)
3.47 (s)
-
-
2.30 (s)
N-methyl-N-(p-tolyl)acetamide
7.21 (d, J = 8.04 Hz), 7.07 (d, J = 8.16 Hz)
-
-
3.24 (s)
2.38 (s)
Interpretation:
The aromatic region for N-methoxy-N-methyl-2-(4-methylphenyl)acetamide is expected to show a typical AA'BB' splitting pattern for the para-substituted phenyl ring.
The chemical shifts for the N-methoxy and N-methyl groups in N-methoxy-N-methyl-2-phenylacetamide are observed as sharp singlets at approximately 3.70 and 3.19 ppm, respectively. A similar pattern is anticipated for the 4-methyl analog.
The methylene protons adjacent to the carbonyl group typically appear as a singlet in the range of 3.6-3.7 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Compound
C=O (ppm)
Ar-C (ppm)
-CH₂- (ppm)
N-OCH₃ (ppm)
N-CH₃ (ppm)
Ar-CH₃ (ppm)
N-methoxy-N-methyl-2-(4-methylphenyl)acetamide
~172
~137, ~132, ~129, ~128
~40
~61
~32
~21
N-methoxy-N-methyl-2-phenylacetamide
172.5
135.5, 128.9, 128.5, 126.8
40.8
61.5
32.3
-
N-methyl-N-(p-tolyl)acetamide
170.86
142.16, 137.73, 130.41, 126.92
-
-
37.31
21.18
Interpretation:
The carbonyl carbon (C=O) of the Weinreb amide is expected to resonate around 172 ppm.
The aromatic carbons will show distinct signals, with the quaternary carbon attached to the methyl group appearing at a different chemical shift compared to the other aromatic carbons.
The N-methoxy and N-methyl carbons have characteristic chemical shifts around 61 ppm and 32 ppm, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of these acetamides is the carbonyl (C=O) stretching vibration.
The molecular ion peak for N-methoxy-N-methyl-2-(4-methylphenyl)acetamide is expected at m/z 193.
Common fragmentation patterns for phenylacetamide derivatives include the loss of the N-methoxy-N-methylamino group and the formation of a tropylium ion (m/z 91) from the benzyl moiety.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for N-methoxy-N-methyl-2-(4-methylphenyl)acetamide and related compounds.
NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
Instrument: A 400 MHz or 500 MHz NMR spectrometer is typically used.[1]
¹H NMR Acquisition:
Acquire a one-pulse ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
A larger number of scans is usually required compared to ¹H NMR.
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Sample Preparation:
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl, KBr).
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.[1]
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For these types of compounds, Electron Ionization (EI) or Electrospray Ionization (ESI) are common. Gas Chromatography-Mass Spectrometry (GC-MS) is often employed for volatile compounds.[1]
Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight) is used to separate the ions based on their mass-to-charge ratio.
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizing Molecular Structure and Key Spectroscopic Correlations
The following diagrams illustrate the molecular structure of the target compound and a simplified workflow for its spectroscopic analysis.
Caption: Workflow for the spectroscopic analysis of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide.
A Comprehensive Guide to Personal Protective Equipment for Handling N-methoxy-N-methyl-2-(4-methylphenyl)acetamide
The primary hazards associated with analogous compounds include irritation to the skin and eyes, and potential respiratory irritation.[1][2] Some related compounds also exhibit flammability.[3] Therefore, a comprehensive...
Author: BenchChem Technical Support Team. Date: March 2026
The primary hazards associated with analogous compounds include irritation to the skin and eyes, and potential respiratory irritation.[1][2] Some related compounds also exhibit flammability.[3] Therefore, a comprehensive PPE strategy is essential to mitigate these risks.
Core Principles of Chemical Handling
Before detailing specific PPE, it is crucial to emphasize that PPE is the final line of defense. Engineering controls, such as working in a certified chemical fume hood, and administrative controls, like established standard operating procedures, are the primary means of exposure reduction.[4]
Recommended Personal Protective Equipment
Based on the hazard profile of similar aromatic amides, the following PPE is recommended when handling N-methoxy-N-methyl-2-(4-methylphenyl)acetamide.
PPE Component
Specifications
Rationale for Use
Eye and Face Protection
Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[5] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.
Protects against splashes of the chemical which can cause serious eye irritation.[1] A face shield provides an additional layer of protection for the entire face.
Hand Protection
Chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[6] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, reusable gloves.
Prevents skin contact, which may cause irritation.[1] Gloves should be disposed of immediately if contamination is suspected.[6]
Body Protection
A flame-resistant laboratory coat.[5] An impervious chemical apron should be worn over the lab coat when there is a risk of significant splashes.
Protects the skin and personal clothing from spills and splashes. Flame-resistant material is a prudent precaution given the flammability of some related compounds.[3]
Respiratory Protection
Generally not required when handling small quantities in a properly functioning chemical fume hood. If there is a risk of generating aerosols or dust, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]
Minimizes the inhalation of any aerosols or vapors, which could cause respiratory tract irritation.[1]
Foot Protection
Closed-toe shoes made of a non-absorbent material.
Protects feet from spills and falling objects.
Operational Plan: A Step-by-Step Guide to Safe Handling
Preparation :
Read and understand the safety procedures for handling aromatic amides.
Ensure a chemical fume hood is certified and functioning correctly.
Locate the nearest eyewash station and safety shower and confirm they are unobstructed.
Gather all necessary equipment and reagents.
Donning PPE :
Put on the laboratory coat, ensuring it is fully buttoned.
Don safety goggles.
If required, put on a respirator, ensuring a proper fit.
Wash and dry hands thoroughly.
Put on the first pair of gloves, pulling the cuffs over the sleeves of the lab coat.
If double-gloving, put on the second pair of gloves.
If a significant splash risk exists, don a face shield and a chemical-resistant apron.
Handling the Chemical :
Perform all manipulations of N-methoxy-N-methyl-2-(4-methylphenyl)acetamide inside a chemical fume hood.
Use non-sparking tools if the compound is determined to be flammable.[5]
In case of a spill, follow established laboratory procedures for chemical cleanup.
Doffing PPE :
Remove the outer pair of gloves (if double-gloving) and the chemical-resistant apron in the fume hood.
Remove the face shield.
Remove the inner pair of gloves.
Remove the laboratory coat, turning it inside out to contain any potential contamination.
Remove safety goggles.
If a respirator was used, remove it last.
Wash hands thoroughly with soap and water.
PPE Selection Workflow
Caption: PPE selection workflow for handling N-methoxy-N-methyl-2-(4-methylphenyl)acetamide.
Disposal Plan
Chemical Waste:
All waste containing N-methoxy-N-methyl-2-(4-methylphenyl)acetamide should be considered hazardous.
Collect waste in a designated, properly labeled, and sealed container.
Do not mix with incompatible waste streams.
Dispose of the chemical waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing, in accordance with all federal, state, and local regulations.[5]
Contaminated PPE:
Disposable gloves should be removed and discarded into a designated hazardous waste container immediately after use or if contaminated.
Contaminated lab coats and other reusable PPE should be decontaminated or disposed of as hazardous waste. Do not launder contaminated clothing with personal items.
By adhering to these guidelines, researchers can handle N-methoxy-N-methyl-2-(4-methylphenyl)acetamide with a high degree of safety, ensuring a secure laboratory environment for scientific advancement.
References
EU - SDS Manager. (2026, February 27). Top Safety Rules in Chemical Labs. Retrieved from [Link]
Hines, J. K., et al. (2025, June 3). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. PMC. Retrieved from [Link]
International Union of Crystallography Journals. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]
Organic Syntheses. (n.d.). Synthesis of (R)-2-Methoxy-N-(1-Phenylethyl)Acetamide via Dynamic Kinetic Resolution. Retrieved from [Link]
MilliporeSigma. (2025, November 18). SAFETY DATA SHEET. Retrieved from [Link]
National Industrial Chemicals Notification and Assessment Scheme. (2016, April 21). Acetamide, N-methyl-: Human health tier II assessment. Retrieved from [Link]